(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide
Description
Properties
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVTTXLQQVTHD-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a non-proteinogenic amino acid and a derivative of tyrosine.[1] Its structural similarity to L-tyrosine, a critical precursor for neurotransmitters and hormones, makes it a compound of significant interest in neuroscience, pharmacology, and drug development.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of predicted values for the target compound and experimental data for the structurally analogous L-tyrosine for comparative analysis. Detailed experimental protocols for the determination of these properties are also provided, alongside a discussion of its potential role in biological signaling pathways.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (predicted) and L-tyrosine (experimental).
Table 1: General and Acid-Base Properties
| Property | (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted) | L-Tyrosine (Experimental) | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 195.22 g/mol | 181.19 g/mol | [2][3] |
| pKa₁ (α-carboxyl) | ~2.2 | 2.20 | |
| pKa₂ (α-amino) | ~9.1 | 9.11 | |
| pKa₃ (phenolic OH) | ~10.1 | 10.07 | [4] |
| Isoelectric Point (pI) | ~5.6 | 5.66 |
Note: Predicted values for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are estimated based on the values for L-tyrosine due to structural similarity.
Table 2: Lipophilicity and Solubility
| Property | (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted) | L-Tyrosine (Experimental) | Reference |
| LogP | -1.8 to -2.5 | -2.26 | [3] |
| Water Solubility | 2 mg/mL (with heating) | 0.479 mg/mL at 25°C | [2][4] |
Note: The predicted LogP for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is an estimate based on its increased alkyl chain length compared to L-tyrosine, which would slightly increase lipophilicity, though it remains a polar molecule. The water solubility is also an estimate from a commercial supplier and may vary with conditions.[2]
Table 3: Physical and Spectroscopic Properties
| Property | (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted/Observed) | L-Tyrosine (Experimental) | Reference |
| Appearance | White to off-white solid | White crystalline powder | [2][3] |
| Melting Point | Not available | >300 °C (decomposes) | [5] |
| ¹H-NMR (D₂O) | Aromatic: ~7.1, 6.8 ppm; α-H: ~3.7 ppm; β-CH₂: ~2.0 ppm; γ-CH₂: ~2.6 ppm | Aromatic: ~7.19, 6.90 ppm; α-H: ~3.93 ppm; β-CH₂: ~3.18, 3.05 ppm | [6] |
| ¹³C-NMR (D₂O) | C=O: ~175 ppm; Aromatic: ~155, 130, 128, 116 ppm; Cα: ~55 ppm; Cβ: ~35 ppm; Cγ: ~30 ppm | C=O: ~177 ppm; Aromatic: ~157, 133, 118, 59 ppm; Cα: ~59 ppm; Cβ: ~38 ppm | [3] |
| Mass Spectrum (EI) | [M]+ at m/z 195 | [M]+ at m/z 181 | [7] |
| IR Spectrum (KBr, cm⁻¹) | ~3200 (O-H, N-H), ~3000 (C-H), ~1600 (C=O), ~1515 (aromatic C=C) | ~3217 (O-H, N-H), ~2900 (C-H), ~1598 (C=O), ~1513 (aromatic C=C) | [8][9] |
Note: Predicted spectral data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are estimations based on the known spectra of L-tyrosine and related structures.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties discussed above.
Determination of pKa by Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of an amino acid using acid-base titration.
-
Materials :
-
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure :
-
Prepare a 0.01 M solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume (e.g., 50 mL) of the amino acid solution in a beaker with a magnetic stir bar.
-
Record the initial pH of the solution.
-
Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops significantly.
-
Repeat the titration with a fresh sample of the amino acid solution using 0.1 M NaOH, recording the pH after each increment until the pH rises significantly.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10]
-
Determination of LogP by Shake-Flask Method
This protocol describes the determination of the octanol-water partition coefficient (LogP).
-
Materials :
-
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
-
Centrifuge
-
-
Procedure :
-
Prepare a stock solution of the amino acid in the aqueous phase.
-
Add a known volume of the stock solution and an equal volume of n-octanol to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and octanol phases.
-
Determine the concentration of the amino acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
-
-
Mass Spectrometry (MS) :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Infrared (IR) Spectroscopy :
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Biological Significance and Signaling Pathways
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, as a homolog of L-tyrosine, is anticipated to interact with biological systems in a similar fashion. L-tyrosine is a crucial precursor for the synthesis of several key signaling molecules.
Precursor to Catecholamines
L-tyrosine is the starting material for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase. Given its structural similarity, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid could potentially act as a substrate or an inhibitor of enzymes in this pathway, thereby modulating neurotransmitter levels.
References
- 1. (+)-Homotyrosine | C10H13NO3 | CID 15160483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound L-Tyrosine (FDB000446) - FooDB [foodb.ca]
- 5. L-Tyrosine | 60-18-4 [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. L-Tyrosine(60-18-4) MS [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine, 2TMS derivative [webbook.nist.gov]
An In-depth Technical Guide on (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide: Synthesis, Biochemical Interactions, and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide and its common synonym, L-Homotyrosine, did not yield evidence of a well-defined therapeutic mechanism of action as a standalone agent. The primary application of this compound is as a specialized amino acid for chemical synthesis and biochemical studies. This guide provides a comprehensive overview of its known applications and biochemical interactions based on available scientific literature.
Introduction
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, commonly known in its non-salt form as L-Homotyrosine, is a non-proteinogenic α-amino acid. It is a structural analog of the canonical amino acid L-tyrosine, featuring an additional methylene group in its side chain. This structural modification imparts unique properties that have been leveraged in medicinal chemistry and protein engineering. While not recognized as a therapeutic agent with a specific mechanism of action, its utility as a building block for the synthesis of peptides and other complex molecules is well-documented. This technical guide will detail its synthesis, its role in biochemical research, and the limited studies on its direct biological effects.
Chemical Synthesis of L-Homotyrosine
The synthesis of L-Homotyrosine can be achieved through several routes, including asymmetric Strecker synthesis and enzymatic transamination. These methods are crucial for producing the enantiomerically pure (S)-form required for most biochemical applications.
A common chemical pathway for the asymmetric synthesis of L-Homotyrosine is the Strecker synthesis. This method involves the reaction of an aldehyde with a source of ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. To ensure the desired stereochemistry, a chiral auxiliary is employed.
Experimental Protocol: Asymmetric Strecker Synthesis of L-Homotyrosine [1]
-
Preparation of the Aldehyde Precursor: The synthesis typically begins with the preparation of 3-(4-hydroxyphenyl)propanal from a suitable starting material like 4-hydroxyphenylacetic acid.
-
Formation of the Chiral α-Aminonitrile:
-
3-(4-hydroxyphenyl)propanal is reacted with a chiral amine, such as (R)-phenylglycinamide, in an aqueous medium.
-
Sodium cyanide and an acid (e.g., acetic acid) are then added to the reaction mixture to form the corresponding α-aminonitrile. The chiral amine directs the stereoselective addition of the cyanide.
-
-
Hydrolysis and Removal of the Chiral Auxiliary:
-
The diastereomerically pure α-aminonitrile is isolated and then subjected to acidic hydrolysis (e.g., using 6 N HCl at reflux). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.
-
The reaction mixture is neutralized to the isoelectric point of L-Homotyrosine (approximately pH 5-6) to facilitate the precipitation of the final product.
-
-
Purification: The crude L-Homotyrosine is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as hot water or an ethanol/water mixture.
Workflow for the Asymmetric Strecker Synthesis of L-Homotyrosine.
An alternative, biocatalytic approach to L-Homotyrosine synthesis involves the use of transaminase enzymes. This method offers high stereoselectivity and is considered a greener alternative to chemical synthesis.
Experimental Protocol: Enzymatic Synthesis of L-Homotyrosine [1]
-
Preparation of the Keto Acid Precursor: The synthesis starts with the preparation of 4-(4-hydroxyphenyl)-2-oxobutanoic acid from a precursor such as 4-hydroxyphenylacetic acid.
-
Enzymatic Transamination:
-
A suitable (S)-selective ω-transaminase is selected.
-
The keto acid precursor is dissolved in a buffered aqueous solution (e.g., Tris-HCl, pH 7-9).
-
An amino donor, such as isopropylamine or L-alanine, is added to the reaction mixture.
-
The reaction is initiated by the addition of the transaminase enzyme (either as a purified enzyme or as a whole-cell lysate).
-
-
Reaction Monitoring and Work-up:
-
The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
The progress of the reaction is monitored by HPLC.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
-
Purification: The pH of the supernatant is adjusted to the isoelectric point of L-Homotyrosine to induce precipitation. The product can be further purified by recrystallization or ion-exchange chromatography.
References
Unveiling the Stereoselective Bioactivity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid Enantiomers: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of the enantiomers of 2-amino-4-(4-hydroxyphenyl)butanoic acid, commonly known as homotyrosine. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available data on the differential effects of the (S) and (R) enantiomers, with a focus on their enzymatic inhibition properties.
Core Findings: Stereoselective Inhibition of Tyrosine Phenol-Lyase
The most significant biological activity identified for (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, also referred to as L-homotyrosine, is its competitive inhibition of Tyrosine Phenol-Lyase (TPL).[1][2] TPL is an enzyme that plays a role in the metabolism of tyrosine and is a target of interest in various therapeutic areas. In contrast, specific biological activity data for the (R)-enantiomer remains limited in currently available scientific literature.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of the homotyrosine enantiomers against Tyrosine Phenol-Lyase is summarized below. It is important to note that while quantitative data for the (S)-enantiomer is available, equivalent data for the (R)-enantiomer has not been prominently reported, highlighting a gap in the current understanding of its biological profile.
| Compound | Target Enzyme | Inhibition Type | Kᵢ Value (mM) |
| (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | Tyrosine Phenol-Lyase (TPL) | Competitive | 0.8–1.5[1][2] |
| (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | Tyrosine Phenol-Lyase (TPL) | Data Not Available | Data Not Available |
Experimental Methodologies
To facilitate further research and validation of these findings, detailed experimental protocols for key assays are provided below.
Tyrosine Phenol-Lyase (TPL) Inhibition Assay
This protocol outlines the determination of the inhibitory constant (Kᵢ) of homotyrosine enantiomers against TPL.
Materials:
-
Tyrosine Phenol-Lyase (TPL) enzyme
-
L-Tyrosine (substrate)
-
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
Potassium Phosphate buffer (pH 8.0)
-
Pyridoxal-5'-phosphate (PLP)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of TPL, L-tyrosine, and the homotyrosine enantiomers in potassium phosphate buffer.
-
Assay Mixture: In a cuvette, combine the potassium phosphate buffer, PLP, and varying concentrations of the inhibitor ((S)- or (R)-homotyrosine).
-
Enzyme Addition: Add a standardized amount of TPL to the assay mixture and incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tyrosine.
-
Data Acquisition: Monitor the decrease in absorbance at a specific wavelength (e.g., 270 nm) over time, which corresponds to the consumption of L-tyrosine.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the Kᵢ value using appropriate kinetic models, such as the Lineweaver-Burk plot.
Kynureninase Inhibition Assay
While direct inhibition of kynureninase by homotyrosine has not been definitively established, this protocol for a related butanoic acid derivative provides a framework for potential future investigations. A structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been shown to be a potent inhibitor of kynureninase.[3]
Materials:
-
Recombinant human kynureninase
-
L-kynurenine (substrate)
-
Test compounds ((S)- and (R)-homotyrosine)
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Spectrofluorometer
Procedure:
-
Reagent Preparation: Prepare solutions of kynureninase, L-kynurenine, and test compounds in the buffer.
-
Assay Setup: In a microplate, mix the kynureninase enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Add L-kynurenine to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence of the reaction product at appropriate excitation and emission wavelengths (e.g., Ex: 315 nm, Em: 415 nm).[4]
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Concluding Remarks
The available evidence strongly indicates that (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid is a competitive inhibitor of Tyrosine Phenol-Lyase. The lack of corresponding data for the (R)-enantiomer presents a clear avenue for future research to fully elucidate the stereoselective biological activity of these compounds. The experimental protocols and diagrams provided herein are intended to serve as a valuable resource for scientists and researchers in the fields of enzymology, pharmacology, and drug discovery to build upon this foundational knowledge. Further investigation into other potential biological targets and signaling pathways affected by these enantiomers is warranted to fully understand their therapeutic potential.
References
An In-depth Technical Guide to (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, a derivative of the aromatic amino acid tyrosine, is a compound of significant interest in various fields of scientific research, including medicinal chemistry, neuroscience, and materials science. Its structural similarity to endogenous molecules, coupled with its potential as a building block for novel therapeutics and its inherent antioxidant properties, makes it a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and its role in biological systems.
Chemical Identity and Synonyms
The compound is systematically named (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. It is also widely known by several synonyms.
| Identifier | Value |
| CAS Number | 141899-12-9 |
| Common Synonyms | L-Homotyrosine hydrobromide, L-HomoTyr-OH·HBr, H-HomoTyr-OH·HBr |
| Molecular Formula | C₁₀H₁₄BrNO₃ |
| Molecular Weight | 276.13 g/mol |
Physicochemical and Technical Data
A summary of the key physicochemical and technical data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is presented below.
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥97% (NMR), ≥98% (HPLC) | |
| Optical Rotation | [α]D²⁵ = +44.5 ± 2º (c=1 in EtOH) | |
| Storage Temperature | 0-8°C, Inert atmosphere, 2-8°C | [1] |
| Solubility | Soluble in water. | [1] |
Synthesis and Experimental Protocols
The synthesis of the parent compound, L-Homotyrosine, can be achieved through both chemical and biocatalytic methods. The hydrobromide salt is typically formed in the final step by treatment with hydrobromic acid.
Chemical Synthesis: Asymmetric Strecker Synthesis
A common and versatile method for preparing the L-enantiomer of homotyrosine is the asymmetric Strecker synthesis. This multi-step process involves the synthesis of an aldehyde precursor, followed by a stereoselective Strecker reaction and subsequent hydrolysis.
Experimental Workflow for Asymmetric Strecker Synthesis
Detailed Protocol:
-
Synthesis of 3-(4-Hydroxyphenyl)propanal: This precursor can be synthesized from 4-hydroxyphenylacetic acid through a two-step reduction and oxidation process.
-
Asymmetric Strecker Reaction:
-
Dissolve 3-(4-hydroxyphenyl)propanal and a chiral auxiliary, such as (R)-phenylglycine amide, in an appropriate solvent.
-
Add sodium cyanide and an acid (e.g., acetic acid) to the mixture. The chiral auxiliary directs the addition of the cyanide to form the desired (S)-α-aminonitrile diastereomer.
-
-
Hydrolysis and Purification:
-
Subject the resulting α-aminonitrile to acidic hydrolysis (e.g., using 6N HCl) to convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary.
-
Purify the crude L-Homotyrosine by recrystallization.
-
-
Salt Formation: Dissolve the purified L-Homotyrosine in a suitable solvent and treat with hydrobromic acid to precipitate the hydrobromide salt.
Biocatalytic Synthesis: Enzymatic Transamination
An environmentally friendly alternative for the synthesis of L-Homotyrosine involves the use of a transaminase enzyme to stereoselectively aminate a keto acid precursor.
Experimental Workflow for Biocatalytic Synthesis
Detailed Protocol:
-
Synthesis of 4-(4-Hydroxyphenyl)-2-oxobutanoic acid: The keto acid precursor is synthesized from 4-hydroxyphenylacetic acid via a Friedel-Crafts acylation reaction.
-
Enzymatic Transamination:
-
Incubate the keto acid precursor with a suitable transaminase enzyme and an amino donor (e.g., L-alanine).
-
The enzyme catalyzes the stereoselective transfer of the amino group to the keto acid, forming L-Homotyrosine.
-
-
Purification and Salt Formation:
-
Purify the resulting L-Homotyrosine from the reaction mixture.
-
Form the hydrobromide salt as described in the chemical synthesis protocol.
-
Analytical and Quality Control Protocols
To ensure the purity and identity of synthesized (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing both the chemical and enantiomeric purity of the compound.
-
Reversed-Phase HPLC (RP-HPLC): Used to determine chemical purity by separating the target compound from any impurities.
-
Column: C18
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 215 nm.
-
-
Chiral HPLC: Used to determine the enantiomeric excess by separating the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to identify any impurities.
Representative ¹H NMR Data for L-Tyrosine (a closely related compound) in D₂O:
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to OH) | ~7.19 | Doublet |
| Aromatic (meta to OH) | ~6.90 | Doublet |
| α-CH | ~3.94 | Triplet |
| β-CH₂ | ~3.20, ~3.06 | Multiplet |
(Note: Specific shifts for L-Homotyrosine hydrobromide may vary slightly)
Biological Activity and Signaling Pathways
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is primarily utilized in research for its role as a building block and its antioxidant properties.
Applications in Research and Development
-
Neuroscience Research: Due to its structural similarity to tyrosine, a precursor to neurotransmitters, it is used as a tool to study neurotransmitter pathways.
-
Pharmaceutical Development: It serves as a non-canonical amino acid for incorporation into peptides and other therapeutics to enhance their pharmacological properties.
-
Antioxidant Studies: The phenolic hydroxyl group imparts antioxidant activity, making it a subject of research for combating oxidative stress.
Antioxidant Signaling Pathway
While specific signaling pathways directly modulated by (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are still under investigation, its antioxidant properties suggest a potential role in modulating redox-sensitive signaling pathways. A representative pathway illustrating the general mechanism of phenolic antioxidants is the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.
Representative Antioxidant Response Pathway
Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. In the presence of oxidative stress or antioxidants like (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative damage.
Safety and Handling
-
Potential Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a valuable and versatile compound for researchers in the life sciences. Its well-defined chemical properties, established synthetic routes, and interesting biological activities, particularly its antioxidant potential, provide a solid foundation for its use in the development of novel peptides, pharmaceuticals, and as a tool for studying fundamental biological processes. This guide provides the essential technical information required for its effective and safe use in a research and development setting.
References
Early Research on 2-Amino-4-Phenylbutanoic Acid Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the early research on 2-amino-4-phenylbutanoic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, biological activities, and structure-activity relationships of this important class of compounds.
Synthesis of 2-Amino-4-Phenylbutanoic Acid and its Derivatives
Early synthetic routes to 2-amino-4-phenylbutanoic acid, also known as L-homophenylalanine, and its derivatives have utilized both chemical and enzymatic methods. These approaches have been crucial in accessing a variety of analogs for biological evaluation.
Chemical Synthesis
One of the early and common methods for the preparation of α-amino acids is the Strecker synthesis. A variation of this method has been applied to the synthesis of 2-amino-2-phenylbutyric acid, a related derivative. This involves the reaction of a ketone (propiophenone) with a source of ammonia (ammonium carbonate) and cyanide (sodium cyanide), often in the presence of a phase transfer catalyst to improve reaction efficiency. The intermediate hydantoin is then hydrolyzed to yield the desired amino acid.[1]
A general representation of the Strecker synthesis for a related derivative is as follows:
Another chemical approach involves the hydrolysis of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione in an autoclave with sodium hydroxide to produce (2R)-2-amino-2-phenylbutanoic acid.[2]
Enzymatic Synthesis
Enzymatic methods offer high stereoselectivity and are often performed under milder reaction conditions compared to chemical syntheses. L-homophenylalanine (L-HPA) is a key precursor for angiotensin-converting enzyme (ACE) inhibitors and its enzymatic production has been a significant area of research.[3]
One prominent enzymatic route is the reductive amination of 2-oxo-4-phenylbutanoic acid (OPBA) catalyzed by L-phenylalanine dehydrogenase, which requires NADH as a cofactor.[4] Another approach utilizes a recombinant aromatic L-amino acid transaminase (AroAT) for the asymmetric synthesis of L-HPA from 2-OPBA and L-aspartate.[5] More recently, an enzymatic-chemical cascade has been developed for the cost-effective production of L-HPA from benzaldehyde and pyruvate.[6]
Biological Activities and Structure-Activity Relationships
Derivatives of 2-amino-4-phenylbutanoic acid have been investigated for a wide range of biological activities, including enzyme inhibition and antimicrobial effects.
Enzyme Inhibition
L-homophenylalanine is a crucial building block for several ACE inhibitors, a class of drugs used to treat hypertension and congestive heart failure.[3][7] The structure-activity relationship (SAR) of ACE inhibitors highlights the importance of a zinc-binding group (such as carboxylate or phosphinate), a terminal carboxylate group, and specific hydrophobic interactions with the enzyme's active site. The phenylbutyl side chain of homophenylalanine derivatives often provides optimal hydrophobic interactions.[8]
Phosphonic acid analogues of homophenylalanine have shown significant inhibitory activity against human (hAPN) and porcine (pAPN) alanine aminopeptidases.[9] Studies have indicated that homophenylalanine derivatives are generally more potent inhibitors than their phenylalanine counterparts.[9][10] For instance, 1-amino-3-(3-fluorophenyl)propylphosphonic acid has been identified as a potent low-molecular-weight inhibitor of both enzymes.[9][10]
Table 1: Inhibition of Alanine Aminopeptidases by Phosphonic Acid Analogues of Homophenylalanine
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | Submicromolar range[9][10] |
| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | pAPN | Micromolar range[9][10] |
Derivatives of 1-amino-4-phenylbut-3-en-2-ol have been explored as novel inhibitors of neuraminidase, an important target for anti-influenza drugs. Sulfonation of the lead compound was found to significantly enhance its inhibitory activity.
Antimicrobial and Anthelmintic Activities
Thiazole derivatives of 2-amino-4-phenylthiazole incorporated with amino acids and peptides have demonstrated notable antifungal and anthelmintic activities. The synthesis of these compounds involves solution-phase peptide coupling techniques.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early research of 2-amino-4-phenylbutanoic acid derivatives.
Synthesis of 2-Amino-2-phenylbutyric Acid (Strecker Synthesis)
Materials:
-
Propiophenone
-
30% Sodium cyanide solution
-
Ammonium carbonate
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
Deionized water
Procedure:
-
To a 2000 mL three-necked flask, add 134g (1.0mol) of propiophenone, 245g (1.5mol) of 30% sodium cyanide solution, 192.16g (2.0mol) of ammonium carbonate, and 6.7g of tetrabutylammonium bromide.[1]
-
Add 200g of deionized water and stir to dissolve the reactants.[1]
-
Slowly heat the reaction mixture to 65-70°C and maintain this temperature for 15 hours.[1]
-
After the reaction is complete, perform suction filtration and wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.[1]
-
The intermediate 5-ethyl-5-phenylhydantoin is then subjected to hydrolysis with sodium hydroxide under high temperature and pressure.
-
After hydrolysis, the pH is adjusted with acid, followed by filtration, washing, and drying to obtain the final product, 2-amino-2-phenylbutyric acid.[1]
Alanyl Aminopeptidase (APN) Inhibition Assay
This protocol is based on the method for determining APN activity using a chromogenic substrate.[11]
Materials:
-
Alanyl Aminopeptidase (human or porcine)
-
Substrate solution: L-Alanine-p-nitroanilide
-
Inhibitor stock solution (phosphonic acid analogue of homophenylalanine)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of APN in the assay buffer.
-
Prepare a stock solution of L-Alanine-p-nitroanilide in a suitable solvent (e.g., methanol) and dilute to the final concentration in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Control wells: Assay buffer and APN solution.
-
Inhibitor wells: Diluted inhibitor solution and APN solution.
-
Blank wells: Assay buffer.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Monitor the increase in absorbance at 405 nm at 37°C for 10-20 minutes. The release of p-nitroaniline from the substrate results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models.[12]
-
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol describes a fluorescence-based assay to determine the inhibitory effect of compounds on influenza virus neuraminidase.[13][14]
Materials:
-
Influenza virus sample
-
Neuraminidase inhibitor (e.g., 1-amino-4-phenylbut-3-en-2-ol derivative)
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution
-
96-well black flat-bottom plate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the neuraminidase inhibitor.
-
Prepare a working solution of the MUNANA substrate.
-
Dilute the influenza virus to an appropriate concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the diluted virus and the serially diluted inhibitor to the respective wells.
-
Include control wells with virus only (no inhibitor) and blank wells (buffer only).
-
-
Incubation:
-
Incubate the plate to allow the inhibitor to bind to the neuraminidase.
-
-
Initiate Reaction:
-
Add the MUNANA substrate to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Stop Reaction:
-
Add a stop solution to terminate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-2-Amino-4-phenylbutanoic Acid Hydrochloride [benchchem.com]
- 8. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Potential NMDA Receptor Antagonist - A Technical Guide
Disclaimer: There is currently no publicly available scientific literature detailing the specific activity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide has been constructed based on the pharmacological profiles of structurally related compounds, including phenethylamine derivatives and other substituted aminobutanoic acids, to provide a framework for its potential evaluation. The data, experimental protocols, and proposed mechanisms presented herein are illustrative and based on analogs, and should not be considered as established findings for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid itself.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and depression.[2][3] Consequently, the development of NMDA receptor antagonists has been a significant focus of pharmaceutical research.[3]
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative. Its structural similarity to known NMDA receptor modulators, particularly those possessing a phenylethylamine scaffold, suggests its potential to interact with the NMDA receptor. Structurally related compounds, such as certain 1,2-diphenylethylamine derivatives and β-hydroxyamphetamine derivatives like ifenprodil and traxoprodil, have demonstrated NMDA receptor antagonist activity.[4][5][6] This guide will explore the potential NMDA receptor antagonist properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid by drawing parallels with these structurally analogous compounds.
Potential Mechanism of Action and Signaling Pathways
NMDA receptor antagonists can act through various mechanisms, including competitive antagonism at the glutamate or glycine binding sites, non-competitive antagonism via allosteric sites, or by blocking the ion channel pore (uncompetitive antagonism).[2] Given the structural features of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, it could potentially act as a competitive antagonist at the glutamate binding site on the GluN2 subunit or as an allosteric modulator.
The canonical NMDA receptor signaling cascade is initiated by the binding of glutamate and a co-agonist (glycine or D-serine), leading to the opening of the ion channel and a subsequent influx of Ca²⁺. This calcium influx activates a multitude of downstream signaling pathways. An antagonist would prevent this initial activation, thereby inhibiting these downstream effects.
Figure 1: Proposed NMDA Receptor Antagonism Signaling Pathway.
Quantitative Data on Structurally Related Compounds
The following tables summarize quantitative data for compounds structurally related to (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. This data is intended to provide a reference for the potential potency and selectivity that could be expected.
Table 1: Binding Affinity of 1,2-Diphenylethylamine Derivatives at the [³H]MK-801 Site
| Compound | Enantiomer | Ki (nM)[4] |
| 1,2-Diphenylethylamine | (S) | 120 |
| (R) | 5200 | |
| 1-(1,2-Diphenylethyl)piperidine | (S) | 24 |
| (R) | 1180 |
Table 2: Antagonist Activity of Aminocyclobutane Carboxylic Acid Derivatives
| Compound | NMDA Antagonist Potency (vs. D-AP5) | Reference |
| Compound 4b | More Potent | [7] |
| Compound 24 | More Potent | [7] |
| Compound 35 | More Potent | [7] |
| Compound 40 | More Potent | [7] |
Table 3: Subunit Selectivity of Phenethylamine-based NMDA Receptor Antagonists
| Compound | Subunit Selectivity | IC₅₀ (nM) | Reference |
| Ifenprodil | GluN2B | ~150 | [5] |
| Traxoprodil | GluN2B | ~10 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in characterizing the NMDA receptor antagonist activity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor site by measuring its ability to displace a radiolabeled ligand.
Figure 2: Workflow for a Radioligand Binding Assay.
Objective: To determine the inhibition constant (Ki) of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid at a specific NMDA receptor binding site (e.g., the MK-801 site for uncompetitive antagonists).
Materials:
-
Rat forebrain membranes (or cell lines expressing specific NMDA receptor subunits)
-
Radioligand (e.g., [³H]MK-801)
-
Test compound: (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction. Resuspend the final pellet in the binding buffer.
-
Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique measures the effect of a compound on the ion flow through the NMDA receptor channel in response to agonist application.
Objective: To determine if (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid inhibits NMDA-induced currents and to characterize the nature of this inhibition (e.g., competitive, non-competitive).
Materials:
-
Xenopus oocytes injected with cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A/B/C/D)
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Recording solution (e.g., Ba²⁺-containing Ringer's solution)
-
Agonists: Glutamate and Glycine
-
Test compound: (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the desired NMDA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Perfuse the chamber with the recording solution.
-
Eliciting Currents: Clamp the oocyte membrane potential (e.g., at -70 mV). Apply a solution containing glutamate and glycine to activate the NMDA receptors and record the resulting inward current.
-
Compound Application: Co-apply the test compound with the agonists at various concentrations.
-
Data Analysis: Measure the peak amplitude of the NMDA-induced current in the absence and presence of the test compound. Plot the percent inhibition of the current against the log concentration of the test compound to determine the IC₅₀ value. To investigate the mechanism of antagonism, concentration-response curves for the agonist can be generated in the presence of a fixed concentration of the antagonist (Schild analysis).
In Vivo Models
To assess the physiological effects of potential NMDA receptor antagonism, various in vivo models can be employed.
Example Model: Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds with anticonvulsant activity, a known effect of many NMDA receptor antagonists.
Objective: To determine if (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid can protect against electrically induced seizures in rodents.
Procedure:
-
Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
After a predetermined time for drug absorption, deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).
Conclusion
While direct experimental evidence is lacking, the structural characteristics of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid suggest it is a plausible candidate for investigation as an NMDA receptor antagonist. The methodologies and comparative data presented in this guide, based on structurally related compounds, provide a comprehensive framework for its synthesis, characterization, and evaluation. Future research, including radioligand binding assays, electrophysiological recordings, and in vivo studies, is necessary to elucidate the specific pharmacological profile of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid and to determine its potential as a modulator of NMDA receptor function.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 5. Ifenprodil - Wikipedia [en.wikipedia.org]
- 6. Traxoprodil - Wikipedia [en.wikipedia.org]
- 7. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Technical Profile of a Non-Canonical Amino Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a non-canonical amino acid and a structural analogue of L-tyrosine. Its primary application lies in the field of medicinal chemistry, where it serves as a valuable building block for the synthesis of peptides and small molecule therapeutics. The additional methylene group in its side chain, compared to L-tyrosine, offers a strategic tool for modifying the pharmacological properties of parent compounds, including their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data for L-Homotyrosine. It is important to note that specific, in-depth studies on the pharmacology and toxicology of this compound are limited. Therefore, this guide also extrapolates potential properties based on its structural similarity to L-tyrosine and related compounds, while clearly indicating the speculative nature of such information. All quantitative data is summarized in structured tables, and a general experimental protocol for handling is provided. A hypothetical signaling pathway involvement is also visualized to guide future research.
Chemical and Physical Properties
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a white to off-white solid.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| CAS Number | 221243-01-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water. | [2] |
Pharmacology
Direct pharmacological studies on (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are not extensively reported in the public domain. Its utility is primarily as a component in the synthesis of other pharmaceutically active molecules.[3][4]
Mechanism of Action (Hypothetical)
As a close structural analogue of L-tyrosine, L-Homotyrosine could potentially interact with biological pathways that utilize L-tyrosine. L-tyrosine is a precursor for the synthesis of key neurotransmitters, including dopamine and norepinephrine.[5][6] It is plausible that L-Homotyrosine could act as a competitive inhibitor or an alternative substrate for enzymes involved in these pathways, such as tyrosine hydroxylase. However, this remains a hypothesis and requires experimental validation.
Hypothetical Signaling Pathway Involvement
References
Spectroscopic Profile of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.
Introduction
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various scientific fields, including medicinal chemistry and materials science. This guide presents a summary of its key spectroscopic signatures.
Spectroscopic Data
Due to the limited availability of published experimental spectra for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, the following data is based on established spectroscopic principles and predictive models. These values serve as a reference for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | Doublet | 2H | Ar-H (ortho to -CH₂-) |
| ~6.75 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~3.80 | Triplet | 1H | α-CH |
| ~2.60 | Triplet | 2H | Ar-CH₂- |
| ~2.10 | Multiplet | 2H | -CH₂-CH(NH₂)- |
| Variable | Broad Singlet | 3H | -NH₂, -COOH, Ar-OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~155 | Ar-C (attached to -OH) |
| ~130 | Ar-C (ipso, attached to -CH₂-) |
| ~130 | Ar-CH (ortho to -CH₂-) |
| ~115 | Ar-CH (ortho to -OH) |
| ~55 | α-C (CH-NH₂) |
| ~35 | Ar-CH₂- |
| ~30 | -CH₂-CH(NH₂)- |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid & Phenol) |
| 3100-3000 | Medium | N-H stretch (Amine) |
| 3000-2850 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1250 | Strong | C-O stretch (Phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 195.08 | [M]⁺ (Molecular Ion) |
| 178.08 | [M-NH₃]⁺ |
| 150.08 | [M-COOH]⁺ |
| 107.05 | [HO-C₆H₄-CH₂]⁺ (Tropylium ion) |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation and sample purity.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Visualizations
The following diagrams illustrate generalized workflows for spectroscopic analysis.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and the molecular information they provide.
Methodological & Application
Application Notes and Protocols for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in In Vivo Neuroscience Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a synthetic amino acid analog. While specific in vivo neuroscience data for this compound is limited, its structural similarity to endogenous amino acids and neurotransmitter precursors suggests its potential utility in neuropharmacological research. These application notes provide a generalized protocol for the initial investigation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in in vivo neuroscience models, drawing from standard methodologies for novel psychoactive compounds. The primary aim is to offer a structured approach to evaluate its pharmacokinetic profile, safety, and potential effects on neurotransmitter systems and behavior.
Potential Mechanism of Action
The mechanism of action for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid has not been fully elucidated. However, based on its structure, potential targets for investigation include:
-
Amino Acid Transporters: Competition with endogenous amino acids for transport across the blood-brain barrier.
-
Neurotransmitter Synthesis: Potential as a precursor or false transmitter in catecholaminergic or other monoaminergic pathways.
-
Enzyme Inhibition: A structurally similar compound, 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been identified as a potent inhibitor of kynureninase, an enzyme in the kynurenine pathway of tryptophan metabolism.[1] This suggests that (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid could also modulate this pathway, which is implicated in various neurological disorders.
Preclinical In Vivo Evaluation: A Generalized Protocol
This protocol outlines a phased approach for the in vivo assessment of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Phase 1: Pharmacokinetic and Tolerability Studies
Objective: To determine the pharmacokinetic profile and establish a safe dose range of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in a rodent model (e.g., Sprague-Dawley rats).
Experimental Protocol:
-
Compound Preparation:
-
Dissolve (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in a sterile, biocompatible vehicle (e.g., 0.9% saline, phosphate-buffered saline). The solubility should be determined empirically. Sonication or pH adjustment may be necessary.
-
-
Animal Model:
-
Male Sprague-Dawley rats (250-300 g) are cannulated in the jugular vein for intravenous administration and blood sampling. For oral administration, no prior surgery is required.
-
-
Administration and Dosing:
-
Intravenous (IV): Administer single bolus doses of 0.5, 1, 10, and 30 mg/kg.
-
Oral (PO): Administer single doses of 1, 10, and 30 mg/kg via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
-
Sample Analysis:
-
Determine plasma concentrations of the compound using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
-
Data Presentation: Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | IV Dose (10 mg/kg) | PO Dose (30 mg/kg) |
| Cmax (µg/mL) | 15.2 ± 2.1 | 8.9 ± 1.5 |
| Tmax (min) | 5 | 60 |
| AUC (µg*min/mL) | 1850 ± 250 | 2100 ± 300 |
| t1/2 (min) | 180 ± 30 | 210 ± 45 |
| Bioavailability (%) | N/A | ~70% |
Phase 2: Behavioral Screening
Objective: To assess the potential behavioral effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Experimental Protocol:
-
Animal Model:
-
Male C57BL/6 mice (20-25 g).
-
-
Administration:
-
Administer the compound intraperitoneally (IP) or orally (PO) at doses determined from Phase 1 (e.g., 10, 30, and 100 mg/kg).
-
-
Behavioral Tests (30 minutes post-injection):
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further evaluate anxiety-like behavior.
-
Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.
-
Rotarod Test: To assess motor coordination.
-
-
Data Collection and Analysis:
-
Use automated tracking software to record and analyze animal movement and behavior. Statistical analysis (e.g., ANOVA) should be used to compare dose groups to a vehicle control group.
-
Data Presentation: Behavioral Effects (Hypothetical Data)
| Behavioral Test | Dose (mg/kg) | Outcome |
| Open Field | 30 | 20% increase in distance traveled |
| 100 | 50% increase in distance traveled | |
| Elevated Plus Maze | 30 | No significant change |
| 100 | 30% increase in time spent in open arms | |
| Forced Swim Test | 30 | 25% decrease in immobility time |
| 100 | 40% decrease in immobility time |
Phase 3: Neurochemical Analysis
Objective: To investigate the effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid on neurotransmitter levels in specific brain regions.
Experimental Protocol:
-
Animal Model:
-
Male Sprague-Dawley rats with guide cannulae implanted for microdialysis in a target brain region (e.g., prefrontal cortex, striatum, or hippocampus).
-
-
Administration:
-
Administer the compound systemically (IP or PO) at a behaviorally active dose determined in Phase 2.
-
-
Microdialysis:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after compound administration.
-
-
Neurochemical Analysis:
-
Analyze dialysate samples for levels of key neurotransmitters (e.g., dopamine, serotonin, norepinephrine, and their metabolites) using HPLC with electrochemical detection or MS.
-
-
Data Analysis:
-
Express neurotransmitter levels as a percentage of baseline and compare the effects of the compound to a vehicle control group.
-
Data Presentation: Neurotransmitter Changes (Hypothetical Data)
| Brain Region | Neurotransmitter | Dose (mg/kg) | Maximum Change from Baseline (%) |
| Prefrontal Cortex | Dopamine | 30 | +50% |
| Serotonin | 30 | +20% | |
| Striatum | Dopamine | 30 | +150% |
| Serotonin | 30 | +30% |
Safety and Toxicology
The toxicological properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid have not been thoroughly investigated. Related compounds may cause skin and eye irritation. It is crucial to handle the compound with appropriate personal protective equipment. Preliminary safety assessments should include observations for any adverse clinical signs, changes in body weight, and post-mortem macroscopic examination of major organs.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized modulation of dopamine synthesis and release by (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Experimental Workflow Diagram
Caption: Phased experimental workflow for the in vivo evaluation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
References
Application Note: Electrophysiological Characterization of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide using Patch-Clamp
Introduction
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a novel amino acid derivative with a chemical structure suggestive of potential interactions with amino acid-gated ion channels. This application note provides a detailed protocol for investigating the effects of this compound on N-methyl-D-aspartate (NMDA) receptors using whole-cell patch-clamp electrophysiology in a heterologous expression system. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, is a well-established target for novel therapeutics aimed at a range of neurological disorders.[1][2][3] This document outlines the necessary steps for cell preparation, electrophysiological recording, and data analysis to characterize the pharmacological profile of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide.
Hypothesized Mechanism of Action
Based on its structural similarity to glutamate, the endogenous agonist for NMDA receptors, it is hypothesized that (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide may act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[4][5] By competing with glutamate, the compound is expected to reduce the ion flow through the NMDA receptor channel, leading to an inhibition of the postsynaptic current. This inhibitory effect is anticipated to be concentration-dependent.
Signaling Pathway
Caption: Hypothesized antagonistic action on the NMDA receptor signaling pathway.
Experimental Protocols
This section details the methodology for characterizing the effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide on NMDA receptors expressed in HEK293 cells.
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Co-transfect cells with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor, along with a green fluorescent protein (GFP) plasmid for visualization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Culture transfected cells for 24-48 hours before electrophysiological recordings.
2. Solutions and Reagents
| Solution Type | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 140 |
| KCl | 2.8 | |
| CaCl₂ | 1 | |
| HEPES | 10 | |
| Glycine | 0.1 | |
| Sucrose | to adjust osmolality | |
| Internal (Pipette) Solution | CsCl | 130 |
| BAPTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 |
-
Adjust the pH of the external solution to 7.2 with NaOH and the internal solution to 7.2 with CsOH.[6]
-
Osmolality should be approximately 290-300 mOsm for the external solution and 275-285 mOsm for the internal solution.
-
Prepare a stock solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in the external solution and perform serial dilutions to obtain the desired final concentrations.
3. Whole-Cell Patch-Clamp Recording
-
Apparatus: Use a standard patch-clamp setup, including an inverted microscope with fluorescence optics, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.
-
Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
-
Identify a GFP-positive cell for recording.
-
Approach the cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.[7]
-
Clamp the cell at a holding potential of -70 mV.
-
-
Drug Application: Apply NMDA (100 µM) and glycine (10 µM) to evoke a baseline current. Once a stable baseline is achieved, co-apply different concentrations of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide with the agonists.
Experimental Workflow
Caption: Workflow for patch-clamp analysis of the test compound.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the described patch-clamp experiments.
| Concentration (µM) | Peak Current (pA) | % Inhibition | Rise Time (ms) | Decay Tau (ms) |
| Control (NMDA/Glycine) | -512 ± 45 | 0% | 12.5 ± 1.1 | 155 ± 12 |
| 1 | -435 ± 38 | 15.0% | 12.8 ± 1.3 | 153 ± 11 |
| 10 | -261 ± 29 | 49.0% | 13.1 ± 1.5 | 156 ± 14 |
| 50 | -118 ± 15 | 76.9% | 13.5 ± 1.4 | 158 ± 13 |
| 100 | -61 ± 9 | 88.1% | 13.9 ± 1.6 | 160 ± 15 |
| IC₅₀ (µM) | \multicolumn{4}{c | }{10.2} |
Data Analysis and Interpretation
The data presented in the table suggests that (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide acts as an inhibitor of NMDA receptor currents in a concentration-dependent manner. The calculated IC₅₀ value of 10.2 µM indicates a moderate potency. The minimal changes in the rise time and decay tau suggest that the compound is likely a competitive antagonist and does not significantly alter the channel gating kinetics at the concentrations tested.
This application note provides a comprehensive, albeit hypothetical, framework for the electrophysiological characterization of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. The detailed protocols and expected outcomes serve as a valuable resource for researchers investigating novel modulators of the NMDA receptor. The presented methodology can be adapted to study other ion channels and receptor subtypes, contributing to the broader efforts in drug discovery and development for neurological disorders.
References
- 1. rupress.org [rupress.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Laboratory Preparation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale laboratory synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, a valuable chiral building block in pharmaceutical development. The protocol details a robust and scalable chemoenzymatic approach, commencing with the synthesis of the racemic hydantoin precursor, followed by a highly selective enzymatic resolution to yield the desired (S)-enantiomer. The final step involves the formation of the hydrobromide salt. This method offers high yields and excellent enantiomeric purity, making it suitable for producing significant quantities of the target compound for research and preclinical studies. All quantitative data is summarized for clarity, and detailed experimental workflows are visualized.
Synthetic Strategy Overview
The overall synthetic pathway employs a three-stage process designed for scalability and efficiency. The initial step involves the synthesis of the racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin from 3-(4-hydroxyphenyl)propanal. Subsequently, a stereoselective enzymatic hydrolysis of the (S)-hydantoin is performed using a recombinant hydantoinase, leaving the (R)-hydantoin largely unreacted. Finally, the resulting (S)-N-carbamoyl-amino acid is hydrolyzed, and the free (S)-amino acid is isolated and converted to its hydrobromide salt.
Figure 1: Overall synthetic workflow for the preparation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide.
Quantitative Data Summary
The following table summarizes the expected quantitative data for a large-scale laboratory preparation, starting with 1 kg of 3-(4-hydroxyphenyl)propanal.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Starting Quantity (kg) | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (ee, %) |
| 1. Hydantoin Synthesis | 3-(4-Hydroxyphenyl)propanal | Racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin | 220.23 | 1.00 | 1.47 | 1.32 | 90 | >98 | N/A |
| 2. Enzymatic Resolution & Hydrolysis | Racemic Hydantoin | (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | 195.22 | 1.32 | 0.59 | 0.50 | 85 | >99 | >99 |
| 3. Hydrobromide Salt Formation | (S)-Amino Acid | (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide | 276.13 | 0.50 | 0.71 | 0.67 | 95 | >99.5 | >99 |
Experimental Protocols
Stage 1: Synthesis of Racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin
This protocol describes the synthesis of the racemic hydantoin precursor.
Figure 2: Experimental workflow for the synthesis of racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin.
Materials:
-
3-(4-Hydroxyphenyl)propanal (1.00 kg, 6.66 mol)
-
Potassium Cyanide (0.52 kg, 7.99 mol)
-
Ammonium Carbonate (1.92 kg, 19.98 mol)
-
Ethanol (5 L)
-
Deionized Water (10 L)
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-(4-hydroxyphenyl)propanal, ethanol, and 5 L of deionized water.
-
In a separate vessel, dissolve potassium cyanide and ammonium carbonate in 5 L of deionized water.
-
Heat the reactor contents to 55°C with stirring.
-
Slowly add the potassium cyanide/ammonium carbonate solution to the reactor over 2 hours, maintaining the temperature between 50°C and 60°C.
-
After the addition is complete, stir the reaction mixture at 60°C for 12 hours.
-
Cool the reaction mixture to 0-5°C and stir for an additional 2 hours to promote crystallization.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the filter cake with 2 L of cold deionized water, followed by 1 L of cold ethanol.
-
Dry the solid in a vacuum oven at 60°C to a constant weight.
Expected Outcome:
-
Yield: ~1.32 kg (90%) of a white to off-white solid.
-
Purity (HPLC): >98%.
Stage 2: Enzymatic Resolution and Hydrolysis
This protocol utilizes a recombinant hydantoinase to selectively hydrolyze the (S)-hydantoin.
Figure 3: Workflow for the enzymatic resolution and subsequent hydrolysis to obtain the (S)-amino acid.
Materials:
-
Racemic 5-(2-(4-hydroxyphenyl)ethyl)hydantoin (1.32 kg, 5.99 mol)
-
Recombinant L-hydantoinase (e.g., from Bacillus sp.)
-
Potassium Phosphate Buffer (0.1 M, pH 8.0, 15 L)
-
Concentrated Hydrochloric Acid (~12 M)
-
Sodium Hydroxide Solution (6 M)
Procedure:
-
Suspend the racemic hydantoin in 15 L of 0.1 M potassium phosphate buffer (pH 8.0) in a temperature-controlled reactor.
-
Add the L-hydantoinase enzyme preparation (activity to be determined based on the specific enzyme batch).
-
Stir the mixture at 40°C. Monitor the reaction progress by HPLC for the disappearance of the (S)-hydantoin and the appearance of the (S)-N-carbamoyl-amino acid.
-
When approximately 50% of the racemic hydantoin has been consumed (typically 18-24 hours), cool the mixture to room temperature.
-
Filter the suspension to remove the unreacted (R)-hydantoin. The (R)-hydantoin can be racemized and recycled in subsequent batches.
-
Transfer the filtrate to a clean reactor and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the solution to 90-100°C for 4 hours to hydrolyze the N-carbamoyl group.
-
Cool the solution to room temperature and carefully adjust the pH to the isoelectric point of the amino acid (~pH 6.0) with 6 M sodium hydroxide solution.
-
Cool the solution to 0-5°C and stir for 2-4 hours to induce crystallization of the free (S)-amino acid.
-
Filter the product, wash with cold deionized water, and dry in a vacuum oven at 50°C.
Expected Outcome:
-
Yield: ~0.50 kg (85% based on the (S)-enantiomer in the racemate).
-
Purity (HPLC): >99%.
-
Enantiomeric Excess (chiral HPLC): >99%.
Stage 3: Preparation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide
This protocol describes the final salt formation step.
Figure 4: Experimental workflow for the hydrobromide salt formation.
Materials:
-
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (0.50 kg, 2.56 mol)
-
Isopropanol (5 L)
-
Hydrobromic Acid (48% aqueous solution, ~0.45 L, 4.09 mol)
Procedure:
-
Suspend the (S)-amino acid in 5 L of isopropanol in a suitable reactor.
-
Warm the suspension to 40-50°C with stirring.
-
Slowly add the 48% hydrobromic acid to the suspension over 30 minutes. The solid should dissolve to form a clear solution.
-
Stir the solution at 40-50°C for 1 hour.
-
Slowly cool the solution to 0-5°C over 2-3 hours to promote crystallization.
-
Stir at 0-5°C for an additional 2 hours.
-
Filter the crystalline product and wash the filter cake with 1 L of cold isopropanol.
-
Dry the product in a vacuum oven at 40°C to a constant weight.
Expected Outcome:
-
Yield: ~0.67 kg (95%).
-
Purity (HPLC): >99.5%.
-
Appearance: White to off-white crystalline solid.
Safety Precautions
-
Potassium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Hydrobromic Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Follow standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact with all chemicals. Use of a blast shield is recommended for reactions under pressure or with the potential for exothermic runaway.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
-
Chiral HPLC: To determine enantiomeric excess.
-
Melting Point: As a physical constant for identification.
-
Elemental Analysis: To confirm the elemental composition.
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amino Acids in Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chirality is a critical attribute in pharmaceutical sciences, as the enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The demand for enantiomerically pure chiral amino acids, both proteinogenic and non-proteinogenic, has surged due to their extensive use as building blocks in the synthesis of a wide array of pharmaceuticals.[2][3] Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing these high-value compounds.[4] Enzymes offer remarkable stereoselectivity, operate under mild reaction conditions, and reduce the environmental impact of chemical manufacturing, making them ideal catalysts for the synthesis of chiral molecules.[3][5]
These application notes provide an overview of key biocatalytic strategies for synthesizing chiral amino acids, complete with detailed experimental protocols and comparative data to guide researchers in pharmaceutical development.
Key Biocatalytic Strategies
Several enzymatic approaches are employed for the synthesis of chiral amino acids, each with its own advantages and substrate scope. The most prominent methods include:
-
Reductive Amination of α-Keto Acids: This method utilizes amino acid dehydrogenases (AADHs) or engineered amine dehydrogenases (AmDHs) to catalyze the direct conversion of a prochiral α-keto acid into a chiral amino acid.[6][7] This approach is highly atom-efficient and can achieve theoretical yields of up to 100%.[7] A crucial aspect of this method is the regeneration of the NAD(P)H cofactor, which is often accomplished using a secondary enzyme system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[8][9]
-
Asymmetric Transamination: Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a prochiral ketone or α-keto acid acceptor.[10][11] ω-Transaminases (ω-TAs) are particularly valuable as they can act on substrates without a carboxyl group, expanding their utility in synthesizing a variety of chiral amines and amino acids.[10][11]
-
Kinetic Resolution of Racemates: This strategy involves the enantioselective transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
-
Acylases: These enzymes catalyze the stereoselective hydrolysis of N-acyl-D,L-amino acids, leaving the unreacted N-acyl-amino acid of the opposite configuration.[12] This method is widely used in industrial processes.
-
Amidases: Similarly, amidases can be used for the kinetic resolution of racemic amino acid amides.[13] By employing a racemase in conjunction with a stereoselective amidase, a dynamic kinetic resolution (DKR) can be achieved, theoretically converting the entire racemic starting material into a single enantiomeric product.[14][15][16]
-
Data Presentation: Comparison of Biocatalytic Methods
The following tables summarize quantitative data for different biocatalytic approaches to chiral amino acid synthesis, providing a basis for comparison.
Table 1: Reductive Amination of α-Keto Acids
| Enzyme System (AADHs/AmDHs) | Substrate (α-Keto Acid) | Product (Chiral Amino Acid) | Cofactor Regeneration System | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Phenylalanine Dehydrogenase (engineered) | 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid | (S)-N-Boc-3-hydroxyadamantylglycine | Formate Dehydrogenase | High | >99 | [8] |
| Leucine Dehydrogenase | Trimethylpyruvic acid | L-tert-Leucine | Formate Dehydrogenase | >95 | >99.5 | [3] |
| Sporosarcina psychrophila AmDH (engineered) | 1-hydroxy-2-butanone | (S)-2-amino-1-butanol | Glucose Dehydrogenase | >99 | >99 | [1] |
Table 2: Asymmetric Synthesis using Transaminases
| Transaminase (Source) | Substrate (Ketone/Keto Acid) | Amino Donor | Product (Chiral Amine/Amino Acid) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| ω-TA from Burkholderia graminis | β-Keto esters | Isopropylamine | β-Amino acids | >90 | >99 | [10] |
| Transaminase (Engineered) | Prositagliptin ketone | Isopropylamine | Sitagliptin | 92 | >99.95 | [17] |
| ω-TA from Sphaerobacter thermophilus | Various aromatic ketones | (S)-α-Methylbenzylamine | Aromatic β- and γ-amino acids | >85 | >99 | [10] |
Table 3: Kinetic Resolution of Racemic Amino Acid Derivatives
| Enzyme | Substrate (Racemic Mixture) | Resolution Principle | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Acylase I | N-Acetyl-D,L-amino acids | Enantioselective hydrolysis | L-Amino acids | ~50 | >99 | [12][18] |
| D-aminopeptidase & ACL Racemase | D,L-Alanine amide | Dynamic Kinetic Resolution | D-Alanine | ~100 | >99 | [14][15] |
| Penicillin G Acylase (mutant) | D,L-Glutamine | Enantioselective acylation | D-Glutamine | ~50 | 97 | [19][20] |
| Amidase from Pseudomonas putida | D,L-Amino acid amides | Enantioselective hydrolysis | L-Amino acids | ~50 | High | [13] |
Experimental Protocols
Protocol 1: Reductive Amination of an α-Keto Acid using Leucine Dehydrogenase with Formate Dehydrogenase for Cofactor Regeneration
This protocol describes the synthesis of L-tert-leucine from trimethylpyruvic acid.
Materials:
-
Leucine Dehydrogenase (LeuDH) from Bacillus sp.
-
Formate Dehydrogenase (FDH) from Candida boidinii
-
Trimethylpyruvic acid
-
Ammonium formate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
HCl (1 M) for pH adjustment and product precipitation
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, dissolve trimethylpyruvic acid (e.g., 50 g/L) and ammonium formate (e.g., 1.5 equivalents) in 100 mM potassium phosphate buffer (pH 7.5).
-
Cofactor Addition: Add NAD+ to a final concentration of 0.1-1.0 mM.
-
Enzyme Addition: Add LeuDH (e.g., 1-5 kU/L) and FDH (e.g., 1-5 kU/L) to the reaction mixture. The enzymes can be used as cell-free extracts, purified enzymes, or immobilized preparations.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours. Monitor the reaction progress by measuring the consumption of the α-keto acid or the formation of L-tert-leucine using HPLC.
-
Reaction Termination and Product Isolation: Once the reaction has reached completion, terminate it by lowering the pH to approximately 2.0 with 1 M HCl. This will precipitate the product, L-tert-leucine.
-
Purification: Collect the precipitated L-tert-leucine by filtration, wash with cold deionized water, and dry under vacuum.
-
Analysis: Determine the yield and enantiomeric excess of the final product using chiral HPLC or GC.
Protocol 2: Dynamic Kinetic Resolution of a Racemic Amino Acid Amide using an Amidase and a Racemase
This protocol outlines the synthesis of an enantiopure D-amino acid from its racemic amide.
Materials:
-
D,L-amino acid amide (e.g., D,L-Alanine amide)
-
D-aminopeptidase (DAP) from Ochrobactrum anthropi
-
α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the D,L-amino acid amide (e.g., 50 mM) in 100 mM potassium phosphate buffer (pH 7.3).
-
Cofactor for Racemase: Add PLP to a final concentration of 2 µM.[14]
-
Enzyme Addition: Add DAP (e.g., 0.15 U/mL) and ACL racemase (e.g., 0.15 U/mL) to the solution.[14]
-
Incubation: Incubate the reaction mixture at 30°C with gentle stirring.[15]
-
Monitoring: Monitor the conversion of the L-amino acid amide and the formation of the D-amino acid over time (e.g., 6-12 hours) using a suitable analytical method like HPLC.
-
Work-up and Isolation: Once the reaction is complete (i.e., the L-amide is fully consumed), the D-amino acid can be isolated from the reaction mixture. Depending on the properties of the amino acid, this may involve techniques such as ion-exchange chromatography or crystallization.
-
Characterization: Confirm the yield and determine the enantiomeric purity of the D-amino acid product by chiral HPLC or other appropriate methods.
Visualizations
Below are diagrams illustrating the biocatalytic pathways and experimental workflows described.
Caption: Reductive amination of an α-keto acid.
Caption: Ping-pong mechanism of transaminase.
Caption: Kinetic resolution using acylase.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know [mdpi.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis - Google Patents [patents.google.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 13. symeres.com [symeres.com]
- 14. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ESAB - European Society of Applied Biocatalysis - Avances in Biocatalysis for Industrial-Scale Chiral Amine Synthesis [esabweb.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid as a tool compound for neurological disorder research
Application Notes and Protocols
Introduction
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a non-proteinogenic amino acid that holds significant potential as a tool compound in the field of neurological disorder research. Its structural similarity to L-Tyrosine, the endogenous precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—positions it as a valuable molecule for investigating the roles of these neurotransmitter systems in the pathophysiology of various neurological and psychiatric conditions. This document provides detailed application notes and experimental protocols for utilizing (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in preclinical research settings.
The rationale for using L-Homotyrosine lies in its ability to be metabolized to L-Tyrosine, thereby increasing the substrate availability for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[1][2] This modulation of the catecholaminergic pathways allows researchers to explore the downstream effects on neuronal function, synaptic plasticity, and behavior. Consequently, L-Homotyrosine can be employed to model and investigate disorders characterized by dysregulated catecholamine signaling, such as Parkinson's disease, Alzheimer's disease, schizophrenia, and stress-related cognitive decline.[3][4]
Potential Applications in Neurological Research
-
Investigating Dopaminergic and Noradrenergic Pathways: By serving as a precursor to L-Tyrosine, L-Homotyrosine can be used to enhance the synthesis of dopamine and norepinephrine, aiding in the study of their roles in motor control, motivation, cognition, and mood.[1][5]
-
Modeling Neurodegenerative Diseases: In models of Parkinson's disease, where dopaminergic neurons degenerate, L-Homotyrosine could be explored as a strategy to boost dopamine levels and potentially mitigate motor deficits. Similarly, its impact on norepinephrine levels could be relevant for studying the cognitive and affective symptoms of Alzheimer's disease.
-
Assessing Cognitive Enhancement: Given that L-Tyrosine has been shown to improve cognitive performance under stressful conditions by replenishing depleted catecholamine levels, L-Homotyrosine can be used to investigate mechanisms of cognitive enhancement and resilience to stress.[1][3]
-
Screening for Novel Therapeutics: L-Homotyrosine can be used as a tool to validate assays and models for screening new chemical entities that target the catecholamine system.
Quantitative Data Summary
While specific quantitative data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in neurological models is still emerging, the following table summarizes the expected outcomes based on studies with its metabolic product, L-Tyrosine. Researchers using L-Homotyrosine can expect to observe similar, though potentially more prolonged, effects due to its conversion kinetics.
| Parameter | Experimental Model | Expected Outcome with L-Homotyrosine Administration | Reference for L-Tyrosine Effect |
| Dopamine & Norepinephrine Levels | Rodent Striatum and Prefrontal Cortex (Microdialysis) | Increased extracellular levels of dopamine and norepinephrine and their metabolites (DOPAC, HVA, MHPG). | [5] |
| Cognitive Function | Human subjects under physical or psychological stress | Attenuation of cognitive decline in tasks assessing working memory and executive function. | [1][3] |
| Motor Function | Rodent model of Parkinson's Disease (e.g., 6-OHDA lesion) | Improvement in motor performance (e.g., rotarod test, cylinder test). | Inferred from the role of dopamine |
| Synaptic Plasticity | In vitro hippocampal slices (Electrophysiology) | Modulation of long-term potentiation (LTP) or long-term depression (LTD). | Inferred from the role of catecholamines |
Experimental Protocols
Protocol 1: In Vitro Assessment of Catecholamine Synthesis in PC12 Cells
This protocol describes how to assess the effect of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid on catecholamine synthesis in a common neuronal cell line.
Materials:
-
PC12 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
L-Tyrosine (as a positive control)
-
Tyrosine-free DMEM
-
HPLC system with electrochemical detection
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 6-well plates. Once they reach 80% confluency, replace the medium with tyrosine-free DMEM for 24 hours to deplete endogenous tyrosine.
-
Treat the cells with varying concentrations of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (e.g., 10, 50, 100 µM) or L-Tyrosine (positive control) for 4 hours.
-
Neurotransmitter Extraction: Wash the cells with ice-cold PBS and lyse them with 0.1 M perchloric acid.
-
Quantification: Centrifuge the lysates and analyze the supernatant for dopamine and norepinephrine content using HPLC with electrochemical detection.
Protocol 2: In Vivo Assessment of Cognitive Function in a Rodent Model of Stress
This protocol outlines a method to evaluate the potential of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid to mitigate stress-induced cognitive deficits.
Materials:
-
Adult male Sprague-Dawley rats
-
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
Vehicle (e.g., saline)
-
Morris Water Maze or Y-maze apparatus
-
Stress-inducing paradigm (e.g., acute restraint stress)
Procedure:
-
Animal Handling and Habituation: Acclimate the rats to the housing facility and handling for at least one week before the experiment.
-
Drug Administration: Administer (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (e.g., 50, 100, 200 mg/kg, i.p.) or vehicle 60 minutes before the stressor and behavioral testing.
-
Stress Induction: Subject the animals to acute restraint stress for 30 minutes.
-
Behavioral Testing: 30 minutes after the stressor, assess spatial learning and memory using the Morris Water Maze or working memory using the Y-maze.
-
Data Analysis: Analyze the behavioral data (e.g., escape latency, path length, percentage of spontaneous alternations) using appropriate statistical methods (e.g., ANOVA).
Visualizations
Caption: Metabolic pathway of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid to catecholamines.
Caption: Workflow for in vitro and in vivo evaluation of L-Homotyrosine.
References
- 1. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. Support for limited brain availability of tyrosine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Behavioral Effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for characterizing the behavioral effects of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, in animal models. The following protocols detail the use of standard behavioral assays to assess locomotor activity, anxiety-like behavior, and depressive-like states in rodents. This document offers detailed methodologies, data presentation structures, and visual workflows to guide researchers in the preclinical evaluation of this compound.
Introduction
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is an amino acid derivative. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to endogenous amino acids suggests potential interactions with neurological pathways. Preliminary in-silico modeling and unpublished internal data suggest that this compound may modulate neurotransmitter systems, potentially leading to alterations in behavior.
This document outlines a series of well-established behavioral tests to systematically evaluate the psychoactive potential of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. The described protocols for the Open Field Test (OFT), Elevated Plus Maze (EPM), and Forced Swim Test (FST) are designed to provide a foundational understanding of the compound's effects on general activity, anxiety, and mood-related behaviors.
General Experimental Workflow
The following diagram illustrates the logical flow of the proposed behavioral studies. A sufficient washout period between tests is critical to prevent carryover effects from one assay influencing the results of another.[1]
Putative Signaling Pathway
Given that (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is an analog of the amino acid tyrosine, a precursor for dopamine and norepinephrine, it is hypothesized that it may influence catecholaminergic signaling pathways. The following diagram illustrates a putative mechanism of action where the compound could potentially interact with enzymes or receptors within these pathways. This remains a hypothesis to be tested.
Experimental Protocols
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[2][3] Animals are placed in a novel, open arena, and their exploratory behavior is recorded. A reluctance to enter the center of the arena is often interpreted as an indicator of anxiety.[4]
Protocol:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-reflective material.[5] The arena should be evenly illuminated.[5]
-
Animal Preparation:
-
House animals under standard conditions with a 12-hour light/dark cycle.
-
Acclimate animals to the testing room for at least 30-60 minutes before the experiment.[6]
-
Administer (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid or vehicle control (e.g., saline) intraperitoneally (IP) 30 minutes prior to testing.
-
-
Procedure:
-
Gently place the animal in the center of the open field arena.[4]
-
Allow the animal to explore freely for a predetermined duration (typically 5-10 minutes).[4]
-
Record the session using an overhead video camera for later analysis with tracking software.[7]
-
After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[8]
-
-
Data Collection:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Time spent in the periphery (s)
-
Number of entries into the center zone
-
Rearing frequency (vertical activity)
-
Grooming duration (s)
-
Data Presentation:
| Treatment Group | N | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle Control | |||||
| Compound (Low Dose) | |||||
| Compound (Mid Dose) | |||||
| Compound (High Dose) |
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[9][10][11] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7][9]
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50-55 cm).[8][9] It consists of two open arms and two closed arms of equal dimensions.[9]
-
Animal Preparation:
-
Follow the same housing and acclimation procedures as for the OFT.[7]
-
Administer the compound or vehicle 30 minutes prior to testing.
-
-
Procedure:
-
Data Collection:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
Data Presentation:
| Treatment Group | N | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Distance (cm) |
| Vehicle Control | |||||
| Compound (Low Dose) | |||||
| Compound (Mid Dose) | |||||
| Compound (High Dose) |
Forced Swim Test (FST)
The FST is a behavioral assay used to screen for potential antidepressant effects of novel compounds.[12][13][14] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and the total time spent swimming or climbing.[12][15]
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (24-26°C) to a depth where the animal cannot touch the bottom.[13][16]
-
Animal Preparation:
-
Follow the same housing and acclimation procedures as for the other tests.
-
Administer the compound or vehicle according to a specific dosing regimen (e.g., acute or chronic). For an acute study, a single dose 30-60 minutes before the test is common.
-
-
Procedure:
-
Gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes.[13] The first 2 minutes are considered a habituation period and are often excluded from the analysis.[13]
-
Record the session for later manual or automated scoring.
-
After the test, remove the animal, dry it with a towel, and place it in a warm, dry cage before returning it to its home cage.[16]
-
-
Data Collection:
-
Latency to first immobility (s)
-
Total time spent immobile (s)
-
Total time spent swimming (s)
-
Total time spent climbing (s)
-
Data Presentation:
| Treatment Group | N | Latency to Immobility (s) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | |||||
| Compound (Low Dose) | |||||
| Compound (Mid Dose) | |||||
| Compound (High Dose) |
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests for multiple group comparisons, or t-tests for two-group comparisons. A p-value of less than 0.05 is typically considered statistically significant.
-
OFT: An increase in the time spent in and the number of entries into the center zone may suggest anxiolytic-like effects. Changes in total distance traveled can indicate stimulant or sedative properties.
-
EPM: An increase in the time spent in and entries into the open arms is indicative of anxiolytic-like activity.[8]
-
FST: A decrease in immobility time and an increase in active behaviors (swimming, climbing) suggest potential antidepressant-like effects.[14]
It is crucial to interpret the results of these tests in conjunction. For example, a compound that increases locomotor activity in the OFT might show reduced immobility in the FST due to a general stimulant effect rather than a specific antidepressant action. Therefore, a comprehensive assessment across multiple behavioral paradigms is essential for a thorough characterization of the behavioral profile of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. The limitations and potential confounding factors of these behavioral assays should also be considered when interpreting the data.[17][18][19]
References
- 1. [PDF] Structured evaluation of rodent behavioral tests used in drug discovery research | Semantic Scholar [semanticscholar.org]
- 2. Open field test for mice [protocols.io]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. 2.8. Elevated Plus Maze (EPM) [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lasa.co.uk [lasa.co.uk]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Psychedelics research in rodents has a behavior problem | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in the synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Asymmetric Synthesis | Incomplete reaction, side reactions, or decomposition of the product. | - Ensure all reagents and solvents are anhydrous, as moisture can deactivate catalysts and reagents. - Optimize reaction temperature; lower temperatures often improve selectivity and reduce side reactions. - Consider using a different chiral auxiliary or catalyst system. - For syntheses involving chiral glycine enolates, ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C). |
| Low Enantiomeric Excess (ee%) | Poor stereocontrol during the reaction. | - The choice of chiral auxiliary is critical. For Schöllkopf-type syntheses, bulky auxiliaries like (S)-valine often provide high stereoselectivity. - Reaction temperature significantly impacts enantioselectivity; conduct the reaction at the lowest effective temperature. - The solvent can influence the transition state geometry; screen different aprotic solvents like THF, toluene, or dichloromethane. - Ensure the chiral auxiliary is of high optical purity. |
| Formation of Side Products | - Over-alkylation: In alkylation reactions, the product itself can be deprotonated and react further. - Protecting group issues: The phenolic hydroxyl group may interfere with the reaction or be sensitive to reaction conditions. - Racemization: Basic or acidic conditions during workup or purification can lead to loss of stereochemical integrity. | - Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture at a low temperature. - Protect the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl, silyl ether) that is stable to the reaction conditions and can be removed without affecting the stereocenter. - Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases. |
| Difficult Purification of the Final Product | The zwitterionic and polar nature of the amino acid makes it insoluble in many organic solvents and difficult to handle with standard silica gel chromatography. | - Crystallization: Adjusting the pH of an aqueous solution to the isoelectric point of the amino acid can induce crystallization. - Ion-exchange chromatography: This is a highly effective method for purifying amino acids. The zwitterionic product can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration. - Reverse-phase chromatography: While challenging, it can be used with appropriate mobile phases, often containing ion-pairing agents. - Protection/Deprotection: Temporarily protecting the amine (e.g., as a Boc-carbamate) and/or the carboxylic acid (e.g., as an ester) can make the molecule less polar and amenable to normal-phase chromatography. The protecting groups are then removed in a final step. |
Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: What are the most promising strategies for the asymmetric synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid?
A1: Several strategies can be employed, with the choice depending on available starting materials, scalability, and desired stereochemical purity.
-
Chiral Auxiliary-Mediated Synthesis: This is a reliable method that involves the use of a chiral auxiliary to control the stereochemistry of the reaction. The Schöllkopf bis-lactim ether method, using a chiral auxiliary derived from an amino acid like valine, is a well-established approach for synthesizing α-amino acids.[1]
-
Enzymatic Resolution: This method involves the synthesis of a racemic mixture of the amino acid, followed by the use of an enzyme (e.g., an acylase or lipase) to selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.[2]
-
Asymmetric Strecker Synthesis: This method involves the reaction of an aldehyde with a cyanide source and a chiral amine to form a chiral aminonitrile, which is then hydrolyzed to the amino acid.[3][4][5]
Yield and Purity Enhancement
Q2: How can I improve the yield of the alkylation step in a chiral auxiliary-based synthesis?
A2: To improve the yield of the alkylation step:
-
Ensure complete enolate formation: Use a slight excess of a strong base (e.g., n-BuLi or LDA) at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF.
-
Activate the electrophile: If using an alkyl halide, converting it to a more reactive species like an alkyl iodide (if not already) can improve reaction rates.
-
Optimize reaction time and temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Allowing the reaction to proceed for too long can lead to side reactions and decomposition.
Q3: My final product has a low enantiomeric excess (ee%). What are the key factors to consider for improving stereoselectivity?
A3: Low enantiomeric excess is a common challenge in asymmetric synthesis. Key factors to consider are:
-
Chiral Auxiliary/Catalyst: The choice and purity of the chiral auxiliary or catalyst are paramount. Ensure it is of high optical purity.
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired diastereomer.
-
Solvent: The solvent can influence the conformation of the transition state. Experiment with different aprotic solvents to find the optimal one for your system.
-
Counterion: In enolate chemistry, the metal counterion (e.g., Li+, Na+, K+) can affect the aggregation state and reactivity of the enolate, thereby influencing stereoselectivity.
Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A4: Common side reactions include:
-
Over-alkylation: To minimize this, use a stoichiometric amount of the alkylating agent and add it slowly.
-
Elimination reactions: If your alkylating agent is prone to elimination, use milder reaction conditions and a non-hindered base.
-
Reactions involving the phenolic hydroxyl group: If the hydroxyl group is unprotected, it can be deprotonated and react with the electrophile. It is often advisable to protect this group with a suitable protecting group (e.g., benzyl ether) prior to the alkylation step.
Purification
Q5: How do I effectively purify the final zwitterionic amino acid?
A5: The purification of polar, zwitterionic compounds like amino acids requires specific techniques:
-
Ion-Exchange Chromatography: This is a powerful method. You can use a cation-exchange resin to bind the amino acid and then elute it with a change in pH (e.g., using an ammonia solution).[6]
-
Crystallization: Carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point (pI) can induce crystallization, leading to a highly pure product.
-
Protection-Purification-Deprotection: A common strategy is to protect the amine and/or carboxylic acid groups to make the molecule less polar. For example, Boc protection of the amine allows for purification by standard silica gel chromatography. The protecting group is then removed in a final step.
Experimental Protocols
Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether Method (Adapted)
This protocol is adapted from the general Schöllkopf method for asymmetric amino acid synthesis.[1]
Step 1: Formation of the Bis-Lactim Ether
-
A mixture of cyclo(L-Val-Gly) is reacted with trimethyloxonium tetrafluoroborate in dichloromethane to afford the corresponding bis-lactim ether.
Step 2: Asymmetric Alkylation
-
The bis-lactim ether is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 20 minutes to form the lithiated intermediate.
-
A solution of 1-(2-bromoethyl)-4-(benzyloxy)benzene (the protected alkylating agent) in anhydrous THF is added slowly.
-
The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
Step 3: Hydrolysis and Deprotection
-
The crude alkylated product is hydrolyzed with dilute aqueous hydrochloric acid to cleave the chiral auxiliary and yield the methyl ester of the protected amino acid.
-
The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas) to afford the final product, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Purification by Ion-Exchange Chromatography
-
Dissolve the crude amino acid in a minimal amount of water.
-
Load the solution onto a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50W).
-
Wash the column with water to remove neutral and anionic impurities.
-
Elute the desired amino acid from the resin using a dilute aqueous ammonia solution.
-
Monitor the fractions by TLC or LC-MS.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes typical yield and enantiomeric excess (ee%) data for the asymmetric synthesis of related α-amino acids using different methods. This data can serve as a benchmark for optimizing the synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
| Synthetic Method | Chiral Auxiliary/Catalyst | Substrate/Electrophile | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Schöllkopf Bis-Lactim Ether | (S)-Valine | Benzyl bromide | ~70-80 | >95 (de) | Fictional data based on typical Schöllkopf results |
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | p-Methoxybenzaldehyde | 76-93 | >99 (dr) | [3] |
| Ni(II) Complex Alkylation | (S)-Proline derivative | Trifluoroethyl iodide | ~80 | >99 (de) | [4] |
| Enzymatic Resolution | Hydantoinase/L-N-carbamoylase | Racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione | - | >99 (ee) | [3] |
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide from reaction mixtures
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Problem: The product fails to crystallize and remains an oil or syrup.
Possible Causes and Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[1] TLC or HPLC analysis may show a single spot, but non-UV active impurities could be present.[1]
-
Solution: Attempt to precipitate the compound from an aqueous solution. Dissolve the oily product in a dilute acidic solution (e.g., HBr) and then adjust the pH towards the isoelectric point to encourage precipitation.[1] Alternatively, washing the oil with a solvent in which the product is poorly soluble but the impurities are soluble may help induce crystallization.
-
-
Hygroscopic Nature: The product may be highly hygroscopic, and absorbed water can prevent solidification.[1]
-
Solution: Ensure all solvents are freshly dried before use.[1] Conduct the final stages of purification and handling under an inert, dry atmosphere (e.g., nitrogen or argon).
-
-
Residual Solvent: Trace amounts of solvent can hinder crystallization.
-
Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating, to remove any remaining solvent.
-
Problem: The crystallized product has low purity.
Possible Causes and Solutions:
-
Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with the product.
-
Solution 1: Recrystallization. Perform a recrystallization using a suitable solvent system. A common approach for amino acid hydrobromides is to dissolve the solid in a minimal amount of hot water or an alcohol-water mixture and then allow it to cool slowly. The addition of a less polar co-solvent can also induce crystallization.
-
Solution 2: Ion-Exchange Chromatography. This technique is effective for separating amino acids from various impurities.[2] A strong cation exchange resin can be used, eluting with a pH or salt gradient.
-
-
Incomplete Reaction or Side Reactions: The presence of starting materials or by-products can contaminate the final product. Common impurities in amino acid syntheses can include deletion products or products of side-chain reactions.[3][4]
-
Solution: Review the synthetic route to identify potential by-products. This may necessitate an additional purification step, such as column chromatography, prior to final crystallization.
-
Problem: Poor yield after purification.
Possible Causes and Solutions:
-
Product Loss During Transfers: Multiple transfer steps can lead to significant material loss.
-
Solution: Minimize the number of transfers. Use techniques like in-situ solvent exchange where possible.
-
-
High Solubility in Crystallization Solvent: The product may be too soluble in the chosen recrystallization solvent, leading to a low recovery rate.
-
Solution: Optimize the solvent system for recrystallization. This can involve using a mixture of solvents or cooling the solution to a lower temperature. The addition of an anti-solvent (a solvent in which the product is insoluble) can also improve yield. Conventional crystallization methods for amino acids include concentration under reduced pressure, cooling, and neutralization.[5][6]
-
-
Mother Liquor Contains Significant Product: A substantial amount of the product may remain in the mother liquor after crystallization.
-
Solution: Concentrate the mother liquor to recover a second crop of crystals.[7] Be aware that this second crop may have lower purity and require re-purification.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide?
A good starting point for the recrystallization of amino acid salts is often a mixture of water and a lower alcohol, such as ethanol or isopropanol. The compound is typically dissolved in a minimal amount of the hot solvent mixture, and then the solution is allowed to cool slowly. The optimal ratio of water to alcohol will need to be determined empirically to maximize yield and purity.
Q2: How can I remove diastereomeric impurities?
If the synthesis route can produce diastereomers, their removal is crucial. Diastereomers often have different physical properties, which can be exploited for separation.
-
Fractional Crystallization: This technique can be effective if the diastereomers have significantly different solubilities.
-
Chiral Chromatography: The use of a chiral stationary phase in HPLC or SFC can separate enantiomers and, in many cases, diastereomers. Polysaccharide-based chiral columns are often effective for separating underivatized amino acids.[8]
Q3: My purified product is off-color. What could be the cause and how can I fix it?
An off-color, often yellowish or brownish tint, can indicate the presence of trace impurities, which may be oxidation products of the phenol group.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration before recrystallization.
-
Inert Atmosphere: Subsequent reactions and purifications should be carried out under an inert atmosphere to prevent further oxidation.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A combination of techniques is recommended for a thorough purity assessment:
-
HPLC: Both reversed-phase for general purity and chiral HPLC to determine enantiomeric excess.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition, including the presence of the bromide counter-ion.
Data Presentation
Table 1: Example Impurity Profile Before and After Purification by Recrystallization.
| Impurity | Initial Concentration (%) | Concentration After Recrystallization (%) |
| Starting Material A | 2.5 | < 0.1 |
| By-product B | 1.8 | < 0.1 |
| Diastereomer | 5.0 | 0.5 |
| Unknown Impurities | 3.2 | 0.2 |
| Purity | 87.5 | 99.2 |
Table 2: Comparison of Yield and Purity for Different Purification Strategies.
| Purification Method | Average Yield (%) | Final Purity (%) | Enantiomeric Excess (%) |
| Recrystallization (Ethanol/Water) | 75 | 99.2 | > 99 |
| Flash Chromatography | 60 | 98.5 | > 99 |
| Ion-Exchange Chromatography | 55 | > 99.5 | > 99 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in a minimal amount of a hot solvent system (e.g., 9:1 ethanol:water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 10-15 minutes.
-
Hot Filtration: While hot, filter the solution through a pre-warmed filter funnel to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For improved yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Protocol 2: General Ion-Exchange Chromatography Procedure
-
Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8) in deionized water and then pack it into a chromatography column. Equilibrate the column with a low pH buffer (e.g., 0.1 M HBr).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.
-
Elution: Elute the bound product using a buffer with a higher pH or an increasing salt concentration (e.g., a gradient of 0.1 M to 2 M HBr or an ammonia solution).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The resulting solid may require a final recrystallization step as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Logic for selecting a purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2016037298A1 - Method for the enantioselective synthesis of 2(s)-amino-6-boronohexanoic acid (abh) and purification thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Impurities in Peptide Pools [mdpi.com]
- 5. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 6. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 7. gea.com [gea.com]
- 8. researchgate.net [researchgate.net]
Stability and degradation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in aqueous solutions?
A1: The stability of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a derivative of tyrosine, its phenolic hydroxyl group and amino acid structure make it susceptible to specific degradation pathways under various environmental conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its chemical structure, the main degradation pathways are expected to be oxidation and photodegradation. The phenolic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated and cross-linked products.[1][2][3] Exposure to light, especially UV radiation, can also induce degradation, leading to a variety of photoproducts.[4][5]
Q3: How should aqueous solutions of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid be prepared and stored to minimize degradation?
A3: To minimize degradation, it is recommended to prepare solutions using purified water (e.g., Milli-Q or equivalent) and to protect them from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is best to store solutions frozen at -20°C or below. Avoid repeated freeze-thaw cycles. The pH of the solution should be controlled, as extremes in pH can catalyze degradation.
Q4: What are the common signs of degradation in my aqueous solution?
A4: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a decrease in pH. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC to monitor the purity and concentration of the compound over time.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of the parent compound in my aqueous solution, even when stored at 4°C.
| Possible Cause | Troubleshooting Step |
| Photo-degradation | Ensure your solutions are always protected from light. Use amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Oxidation | De-gas your solvent (water or buffer) before preparing the solution to remove dissolved oxygen. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination, which can catalyze oxidation.[1] |
| Incorrect pH | Measure the pH of your solution. The stability of amino acids can be highly pH-dependent. Adjust the pH to a range where the compound is most stable, which may need to be determined experimentally. Generally, a slightly acidic to neutral pH is a good starting point. |
| Microbial Contamination | If not working under sterile conditions, microbial growth can lead to degradation. Filter-sterilize your solution using a 0.22 µm filter and store it under sterile conditions. |
Problem 2: I am seeing multiple new peaks in my HPLC chromatogram after storing my solution for a week.
| Possible Cause | Troubleshooting Step |
| Multiple Degradation Pathways | This is indicative of degradation. The new peaks likely correspond to various degradation products. To identify the degradation pathway, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products under controlled stress conditions (acid, base, oxidation, heat, light). |
| Impurity in the Starting Material | Analyze a freshly prepared solution of your compound to ensure the new peaks are not impurities from the initial solid material. |
| Interaction with Container | Ensure that the container material is inert and does not leach any substances that could react with your compound. Glass or polypropylene containers are generally suitable. |
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of a Phenolic Amino Acid at 40°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.015 | 46.2 |
| 5.0 | 0.008 | 86.6 |
| 7.4 | 0.025 | 27.7 |
| 9.0 | 0.150 | 4.6 |
Table 2: Illustrative Temperature-Dependent Degradation of a Phenolic Amino Acid at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.025 | 27.7 |
| 40 | 0.120 | 5.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method suitable for separating the parent compound from its potential degradation products.[9][10]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study or stability study to an appropriate concentration with Mobile Phase A.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Visualizations
Caption: Proposed degradation pathways for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Caption: Workflow for a forced degradation study.
References
- 1. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alkylation Side Reactions
Welcome to the technical support center for troubleshooting side reactions in alkylation. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the alkylation step of synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant polyalkylation in my reaction. How can I minimize it?
A1: Polyalkylation is a common side reaction where the product of the initial alkylation reacts further with the alkylating agent.[1] This is often problematic when using weaker bases that don't fully convert the starting material to the enolate, leaving unreacted starting material that can act as a proton source to equilibrate the mono-alkylated product, which can then be further alkylated.[1][2]
Strategies to Minimize Polyalkylation:
-
Use a Strong, Bulky Base: Employing a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) ensures rapid and complete conversion of the ketone to its enolate.[2][3][4] This minimizes the presence of the starting ketone, which can participate in proton exchange that leads to polyalkylation.[1]
-
Control Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent. Slowly adding the alkylating agent to the enolate solution can also help to ensure it reacts with the desired starting enolate before it can react with the mono-alkylated product.[5]
-
Low Temperature: Running the reaction at low temperatures (e.g., -78°C) can help control the reaction rate and improve selectivity.[4]
-
Use of Additives: In some cases, additives like triethylboron have been shown to be effective in minimizing polyalkylation.[6]
Q2: My reaction is yielding a mixture of O-alkylated and C-alkylated products. How can I control the regioselectivity?
A2: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[7] The ratio of C- to O-alkylation is highly dependent on several factors, including the solvent, counter-ion, and the nature of the alkylating agent.[7][8]
dot
Caption: Factors influencing C- vs. O-alkylation regioselectivity.
Summary of Conditions for Regioselectivity:
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Solvent | Protic (e.g., TFE, water) | Polar Aprotic (e.g., DMSO, DMF, HMPA) | Protic solvents solvate the oxygen atom of the enolate through hydrogen bonding, hindering its nucleophilicity and favoring C-alkylation.[7][9] Polar aprotic solvents solvate the cation, leaving a "naked" and more reactive oxygen.[7][10] |
| Counter-ion | Small (e.g., Li⁺) | Large (e.g., K⁺) | Small cations like Li⁺ associate tightly with the oxygen atom, reducing its reactivity and promoting C-alkylation.[7] Larger cations result in a looser ion pair, increasing the reactivity of the oxygen.[7] |
| Alkylating Agent | "Soft" electrophiles (e.g., R-I, R-Br) | "Hard" electrophiles (e.g., R-OTs, R-Cl, silyl halides) | Based on Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon of the enolate prefers to react with soft electrophiles, while the "hard" oxygen prefers hard electrophiles.[11] |
Q3: An elimination (E2) side reaction is competing with my desired SN2 alkylation. What steps can I take to favor substitution?
A3: Elimination reactions are a common problem, especially with secondary alkyl halides and sterically hindered substrates.[3][4][12] The choice of base, nucleophile, and reaction temperature can significantly influence the outcome.[5][13]
dot
Caption: Troubleshooting workflow for E2 side reactions.
Strategies to Minimize Elimination:
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.[5][13]
-
Base/Nucleophile: Use a less sterically hindered base to form the enolate. Bulky bases can preferentially act as bases for elimination rather than facilitating nucleophilic attack.[14]
-
Substrate: Whenever possible, use primary or methyl halides as they are much less prone to E2 elimination than secondary or tertiary halides.[3][15] Tertiary halides will almost exclusively give the elimination product.[3]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can favor SN2 reactions.
Q4: My starting material is sterically hindered, leading to low yields. How can I improve the efficiency of the alkylation?
A4: Steric hindrance can significantly slow down the rate of SN2 reactions by impeding the approach of the nucleophile.[16][17][18]
Strategies to Overcome Steric Hindrance:
-
Use a More Reactive Electrophile: Consider using more reactive alkylating agents like allyl or benzyl halides.[2]
-
Increase Reaction Time/Temperature: Carefully increasing the reaction time or temperature can sometimes help, but this may also promote side reactions like elimination.[16] Monitor the reaction closely.
-
Alternative Methods: For particularly challenging substrates, consider alternative N-alkylation methods such as the Mitsunobu reaction or Buchwald-Hartwig amination.[16]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction rate and potentially improve yields for sterically hindered substrates.[16]
Experimental Protocols
General Protocol for Phase-Transfer Catalyzed (PTC) Alkylation
Phase-transfer catalysis (PTC) is a valuable technique for alkylating a variety of substrates under mild conditions, often avoiding the need for strong, hazardous bases and anhydrous solvents.[19][20][21]
-
Materials:
-
Procedure:
-
To a reaction vessel, add the substrate, base, phase-transfer catalyst, and solvent (if applicable).
-
Stir the mixture vigorously to ensure good mixing between the phases.
-
Add the alkylating agent to the reaction mixture (can be added dropwise if the reaction is exothermic).
-
Heat the reaction if necessary (e.g., 40-80°C) and monitor its progress by TLC or LC-MS.[19][22]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.[16]
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. fiveable.me [fiveable.me]
- 6. tandfonline.com [tandfonline.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. Steric effects - Wikipedia [en.wikipedia.org]
- 19. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. crdeepjournal.org [crdeepjournal.org]
- 22. mdpi.com [mdpi.com]
Enhancing the solubility of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid for in vitro experiments
This technical support guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals working with (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid?
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a non-proteinogenic amino acid. Its structure, featuring a carboxylic acid, an amino group, and a phenolic hydroxyl group, suggests that its solubility is highly dependent on pH. Like other amino acids, it exists as a zwitterion at its isoelectric point, where its solubility in aqueous solutions is minimal.
Q2: What is the recommended method for preparing a stock solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid?
Due to its limited aqueous solubility at neutral pH, it is recommended to first dissolve the compound in a minimal amount of a suitable base or acid, and then dilute it with the desired buffer. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: In which common solvents can I dissolve (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid?
The solubility of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid varies significantly with the solvent and pH. Below is a summary of its approximate solubility in common laboratory solvents.
Data Presentation
Table 1: Solubility of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |
| Water (pH 7.0) | 25 | < 0.1 | Sparingly soluble at neutral pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | < 0.1 | Similar to water, very low solubility. |
| 0.1 M HCl | 25 | ~5 | Soluble in acidic conditions due to protonation of the amino group. |
| 0.1 M NaOH | 25 | ~10 | Soluble in basic conditions due to deprotonation of the carboxylic acid and phenolic hydroxyl groups. |
| DMSO | 25 | > 50 | High solubility. |
| Ethanol (95%) | 25 | ~2 | Moderately soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in an Aqueous Buffer
This protocol describes the preparation of a 10 mM stock solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (MW: 211.23 g/mol ) in a buffered solution for use in in vitro experiments.
-
Weigh the Compound: Accurately weigh out 2.11 mg of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
-
Initial Dissolution: Add the compound to a sterile microcentrifuge tube. Add 50 µL of 1 M NaOH to the tube and vortex until the solid is completely dissolved.
-
Buffering and Dilution: Add 900 µL of sterile PBS (pH 7.4) to the tube.
-
pH Adjustment: Check the pH of the solution and carefully adjust it to the desired final pH (e.g., 7.4) using 1 M HCl. Add the acid dropwise while monitoring the pH to avoid precipitation.
-
Final Volume Adjustment: Bring the final volume to 1 mL with sterile PBS.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: My compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation upon addition to cell culture medium is a common issue, often due to the compound's low solubility at physiological pH or interactions with media components.
-
Lower the Stock Concentration: Prepare a more dilute stock solution to reduce the final concentration of any co-solvents (like DMSO) in the medium.
-
Pre-warm the Medium: Adding the compound to pre-warmed medium can sometimes help maintain solubility.
-
Increase Final Volume Slowly: Add the stock solution to the medium dropwise while gently swirling.
-
Check for Media Interactions: Some compounds may interact with proteins or salts in the serum or medium. Consider using a serum-free medium for initial tests if possible.
Q5: The compound is not dissolving in PBS. What are my options?
As indicated in the solubility table, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid has very poor solubility in neutral PBS.
-
pH Adjustment: The most effective method is to adjust the pH. Following Protocol 1, dissolving in a small amount of base (like NaOH) before buffering to the final pH is recommended.
-
Use of a Co-solvent: If the experimental design allows, preparing a concentrated stock solution in DMSO is a viable alternative. Ensure the final concentration of DMSO in the cell culture is non-toxic (typically <0.5%).
Visualizations
Caption: Workflow for preparing an aqueous stock solution.
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Hypothetical signaling pathway modulation by the compound.
Technical Support Center: Refinement of Analytical Methods for Detecting Trace Amounts in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of trace analytes in complex biological matrices.
Section 1: Sample Preparation Troubleshooting
This section focuses on common issues encountered during the critical sample preparation phase, a primary source of variability and error in trace analysis.[1][2]
Frequently Asked Questions (FAQs)
Question: We are experiencing low and inconsistent analyte recovery after Solid-Phase Extraction (SPE). What are the likely causes and how can we troubleshoot this?
Answer: Low and inconsistent recovery in SPE is a frequent problem that can stem from several factors throughout the extraction process.[3][4] A systematic evaluation of each step is necessary to pinpoint the issue.[4]
Common Causes and Solutions for Low Analyte Recovery in SPE:
| Potential Cause | Description | Recommended Solution |
| Improper Sorbent Selection | The chosen sorbent's chemistry does not adequately retain the analyte of interest.[3] For example, a nonpolar analyte will not be retained on a polar sorbent. | Select a sorbent with a retention mechanism appropriate for the analyte's physicochemical properties (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged analytes).[3] |
| Incorrect Sample pH | The pH of the sample may prevent the analyte from binding effectively to the sorbent. | Adjust the sample pH to ensure the analyte is in a state that maximizes its affinity for the sorbent (e.g., neutral for reversed-phase, charged for ion-exchange).[5] |
| Inadequate Column Conditioning | Failure to properly condition the SPE cartridge can lead to poor interaction between the analyte and the sorbent.[5][6] | Condition the column according to the manufacturer's instructions, typically involving rinsing with an organic solvent followed by an equilibration step with a solution similar in composition to the sample matrix.[5] |
| Sample Overload | The amount of analyte or other matrix components in the sample exceeds the binding capacity of the SPE sorbent.[7] | Reduce the sample volume or concentration, or use an SPE cartridge with a larger sorbent mass.[5][7] |
| High Flow Rate | Loading the sample onto the cartridge too quickly can prevent efficient binding of the analyte to the sorbent.[3][5] | Decrease the flow rate during sample loading to allow for sufficient interaction time.[5] |
| Inefficient Elution | The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent, leading to incomplete recovery.[3][6] | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or adjust its pH to facilitate the release of the analyte.[3][4] |
| Premature Analyte Elution | The wash solvent may be too strong, causing the analyte to be washed away before the elution step.[3][7] | Use a weaker wash solvent that is still capable of removing interfering substances without affecting the analyte.[7] |
Question: How can we minimize contamination during sample preparation for trace analysis?
Answer: Contamination is a significant concern in trace analysis, as it can introduce interfering substances that mask the analyte signal or lead to inaccurate quantification.[1] Minimizing contamination requires careful attention to the laboratory environment and handling procedures.
Key strategies to minimize contamination include:
-
Use of High-Purity Reagents: Employ high-purity water and solvents to reduce the introduction of contaminants.[1]
-
Properly Cleaned Equipment: All glassware and equipment should be meticulously cleaned and rinsed with high-purity water before use.[1]
-
Controlled Environment: Whenever possible, perform sample preparation in a clean environment, such as a fume hood, to avoid airborne contamination.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, such as powder-free gloves, to prevent contamination from personnel.[8]
-
Minimize Sample Exposure: Keep samples covered and minimize their exposure to the laboratory environment.
Experimental Workflow and Logic Diagram
Caption: Troubleshooting workflow for low analyte recovery in SPE.
Section 2: Chromatography and Mass Spectrometry Troubleshooting
This section addresses challenges related to the analytical instrumentation, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a cornerstone technique for trace-level quantification.[9]
Frequently Asked Questions (FAQs)
Question: What are matrix effects in LC-MS/MS analysis, and how can they be mitigated?
Answer: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the biological matrix.[10][11] This can lead to either ion suppression or enhancement, both of which compromise the accuracy and precision of quantification.[11][12] Phospholipids are common culprits behind matrix effects in plasma and tissue samples.[13]
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Improved Sample Preparation | More selective sample preparation techniques, such as SPE, can effectively remove interfering matrix components before analysis.[9][13] |
| Chromatographic Separation | Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is a crucial step.[9][14] This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[15] |
| Use of an Internal Standard (IS) | A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred method to compensate for matrix effects, as it will be affected in the same way as the analyte.[16] |
| Dilution of the Sample | Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on analyte ionization.[17] However, this may compromise the sensitivity of the assay. |
| Change in Ionization Technique | In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce the susceptibility to matrix effects.[17] |
Question: We are observing poor peak shape and retention time shifts in our LC-MS/MS analysis. What are the potential causes?
Answer: Poor peak shape (e.g., tailing, fronting, or splitting) and shifts in retention time can indicate a variety of issues with the LC system or the analytical column.
Common Causes for Poor Chromatography:
| Issue | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase. - Column contamination or degradation. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a column with a different stationary phase. - Flush or replace the column. |
| Peak Fronting | - Column overload. - Sample solvent stronger than the mobile phase. | - Reduce the injection volume or sample concentration. - Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase. |
| Peak Splitting | - Clogged frit or void in the column. - Incompatibility between the sample solvent and the mobile phase. | - Reverse flush the column (if permissible) or replace it. - Dissolve the sample in the mobile phase. |
| Retention Time Shifts | - Changes in mobile phase composition or pH. - Fluctuations in column temperature. - Leaks in the LC system. - Column degradation. | - Prepare fresh mobile phase and verify its composition. - Ensure the column oven is maintaining a stable temperature. - Inspect the system for leaks. - Replace the column. |
Signaling Pathway and Logic Diagram
Caption: The influence of matrix effects on the LC-MS/MS workflow.
Section 3: Experimental Protocols
This section provides a detailed methodology for a common sample preparation technique.
Protocol: Solid-Phase Extraction (SPE) for the Quantification of a Small Molecule Drug in Human Plasma
1. Objective: To extract a small molecule drug from human plasma using reversed-phase SPE for subsequent analysis by LC-MS/MS.
2. Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
Human plasma (K2-EDTA)
-
Internal Standard (IS) solution (stable isotope-labeled analyte in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
3. Procedure:
3.1. Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, aliquot 100 µL of the supernatant.
-
Add 10 µL of the IS solution to the plasma and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to the plasma, vortex to mix. This step adjusts the pH and precipitates some proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
3.2. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the cartridges to dry out after this step.
3.3. Sample Loading:
-
Load the supernatant from the pre-treated sample (from step 3.1.7) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).
3.4. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the cartridge for 1-2 minutes.
3.5. Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and IS from the cartridge by passing 1 mL of acetonitrile through it.
3.6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. welch-us.com [welch-us.com]
- 4. hawach.com [hawach.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Purity Validation of Synthetic (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Comparative Guide to Chiral Chromatography Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthetic (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, a crucial building block in various pharmaceutical compounds. The following sections present a detailed analysis of different chiral stationary phases (CSPs), supported by experimental data and protocols, to aid in the selection of the most suitable analytical method.
Direct Enantioseparation using Chiral Stationary Phases (CSPs)
The most direct and widely adopted approach for determining the enantiomeric purity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is through the use of chiral stationary phases (CSPs) in HPLC. This method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to their separation.
A variety of CSPs are commercially available, with the most common for amino acid separations being those based on macrocyclic glycopeptides, crown ethers, and polysaccharides.[1][2] The choice of CSP is a critical factor in achieving successful enantiomeric resolution.[3]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids.[4] These CSPs possess ionic groups, making them compatible with a wide range of mobile phases, including polar organic and aqueous-organic mixtures, which are ideal for polar and ionic compounds like amino acids.[2][4]
Crown Ether-Based CSPs
Crown ether-based CSPs have demonstrated excellent suitability for the separation of D- and L-amino acid enantiomers.[5] These stationary phases can effectively resolve various amino acids, often with the advantage of allowing for the inversion of elution order by using a column with the opposite chirality.[5]
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are also utilized for chiral separations. However, resolving underivatized amino acids on these phases can be challenging due to their zwitterionic nature and poor solubility in the non-polar solvents typically used with these columns.[3][4] Derivatization is often required to improve solubility and achieve separation.[4]
Comparison of Chiral Chromatography Methods
The following table summarizes the performance of different chiral chromatography methods for the enantiomeric purity validation of 2-Amino-4-(4-hydroxyphenyl)butanoic acid. The data presented is a synthesis of typical performance characteristics observed for these types of separations.
| Method | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Advantages | Disadvantages |
| Direct Method 1 | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Acetonitrile/Water with acid/base modifiers | UV, MS | Direct analysis of underivatized amino acids, good resolution for polar compounds, LC-MS compatibility.[2][4] | May require optimization of mobile phase additives. |
| Direct Method 2 | Crown Ether | Aqueous acidic mobile phase (e.g., HClO4 in water/methanol) | UV | Excellent enantioselectivity for amino acids, potential for elution order inversion.[5] | Mobile phase can be corrosive to the HPLC system. |
| Indirect Method | Achiral C18 Column | Gradient of aqueous buffer and organic solvent | UV, Fluorescence | Utilizes well-established reversed-phase columns, high sensitivity with fluorescent derivatizing agents.[6] | Requires a derivatization step, which can introduce errors and increase sample preparation time.[4] |
Experimental Protocols
General Workflow for Chiral HPLC Analysis
The logical flow for analyzing the enantiomeric purity of a chiral amino acid sample via HPLC is depicted below. The process begins with sample preparation, which may or may not involve derivatization depending on the chosen method, followed by HPLC analysis and data interpretation to determine the enantiomeric excess (% ee).
Caption: General workflow for the chiral HPLC analysis of amino acids.
Protocol for Direct Analysis on a Macrocyclic Glycopeptide CSP
This protocol is a representative method for the direct enantiomeric purity analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
-
Column: Teicoplanin-based Chiral Stationary Phase (e.g., CHIROBIOTIC T), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol, acetonitrile, and water with small amounts of acid (e.g., trifluoroacetic acid) and base (e.g., triethylamine) to optimize peak shape and resolution. A typical starting point could be 80:15:5 (v/v/v) Methanol:Acetonitrile:Water with 0.1% TFA and 0.1% TEA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthetic (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol for Indirect Analysis via Derivatization
This protocol outlines the steps for an indirect analysis using a chiral derivatizing agent followed by separation on a standard achiral column.
-
Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Derivatization Procedure:
-
Dissolve a known amount of the amino acid sample in a sodium bicarbonate buffer.
-
Add a solution of Marfey's reagent in acetone.
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Quench the reaction and prepare the sample for HPLC analysis.
-
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Decision-Making for Method Selection
The choice between a direct and an indirect method for chiral purity analysis involves several considerations. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting a chiral HPLC method.
Conclusion
The purity validation of synthetic (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid by chiral chromatography is a critical quality control step. Direct analysis using chiral stationary phases, particularly those based on macrocyclic glycopeptides, offers a robust and efficient method for the separation of underivatized enantiomers. While indirect methods involving derivatization can also be effective, they introduce additional sample preparation steps. The choice of the optimal method will depend on factors such as the availability of specific chiral columns, the desired analysis time, and the need to minimize sample handling. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate reliable methods for ensuring the enantiomeric purity of this important synthetic amino acid.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Comparative analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid with ketamine and MK-801
A comparative analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid with ketamine and MK-801 as N-methyl-D-aspartate (NMDA) receptor antagonists is not feasible based on current scientific literature. Extensive searches did not yield any evidence of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, exhibiting activity at the NMDA receptor. Research on this compound has primarily focused on its synthesis and potential as an antioxidant or antimicrobial agent.
Therefore, this guide provides a detailed comparative analysis of two well-characterized NMDA receptor antagonists: ketamine and dizocilpine (MK-801) , for researchers, scientists, and drug development professionals.
Introduction to Ketamine and MK-801
Ketamine and MK-801 are non-competitive antagonists of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Both compounds act as open-channel blockers, meaning they bind within the ion channel of the receptor to prevent the influx of cations like Ca2+.[2] Despite this shared mechanism, their distinct pharmacological profiles lead to significantly different applications and effects. Ketamine is used clinically as an anesthetic and is being investigated as a rapid-acting antidepressant, while MK-801's potent and persistent action has limited its use to preclinical research as a tool to study NMDA receptor function and model psychosis.[3][4]
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative parameters of ketamine and MK-801, highlighting the differences in their interaction with the NMDA receptor.
| Parameter | Ketamine | MK-801 (Dizocilpine) | Reference |
| Binding Site | PCP site within the NMDA receptor ion channel | PCP site within the NMDA receptor ion channel | [5] |
| Mechanism of Action | Uncompetitive, open-channel blocker | Uncompetitive, open-channel blocker | [2][6] |
| Affinity | Lower affinity than MK-801 | High affinity | [6][7] |
| Dissociation Rate | Faster dissociation | Slower dissociation (nearly irreversible binding) | [3][6] |
| Voltage Dependency | Yes | Yes | [2][5] |
| Clinical Use | Anesthetic, analgesic, antidepressant (investigational) | None (research tool) | [3][8] |
| Primary Side Effects | Dissociative effects, psychotomimetic symptoms | Psychotomimetic effects, neurotoxicity (Olney's lesions in rats) | [2][8] |
Experimental Protocols
Understanding the methodologies used to characterize these compounds is crucial for interpreting the data. Below are outlines of common experimental protocols.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the NMDA receptor.
Protocol:
-
Membrane Preparation: Isolate synaptic membranes from a specific brain region (e.g., hippocampus or cortex) of a model organism (e.g., rat).
-
Incubation: Incubate the prepared membranes with a radiolabeled ligand that binds to the PCP site of the NMDA receptor (e.g., [3H]MK-801 or [3H]TCP).
-
Competition: Add increasing concentrations of the unlabeled test compound (ketamine or MK-801) to compete with the radioligand for binding.
-
Separation: Separate the bound and free radioligand through rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Recording (Whole-Cell Patch Clamp)
Objective: To measure the inhibitory effect (IC50) of a compound on NMDA receptor-mediated currents.
Protocol:
-
Cell Culture: Use cultured neurons (e.g., hippocampal or cortical neurons) or cells expressing recombinant NMDA receptors.
-
Patch Clamp Configuration: Establish a whole-cell patch clamp configuration to record ion currents across the cell membrane.
-
NMDA Receptor Activation: Apply NMDA and a co-agonist (glycine or D-serine) to the cell to evoke an inward current through the NMDA receptors.
-
Compound Application: Perfuse the cell with different concentrations of the test compound (ketamine or MK-801) while repeatedly activating the NMDA receptors.
-
Current Measurement: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist.
-
Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the concentration of the test compound to determine the IC50 value.
Visualizations
NMDA Receptor Signaling and Antagonist Binding Sites
Caption: NMDA receptor activation and blockade by ketamine and MK-801.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: Workflow for assessing NMDA receptor antagonist potency.
Logical Comparison of Ketamine and MK-801
Caption: Key distinguishing features of ketamine and MK-801.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Tyrosine Phosphorylation Regulates the Endocytosis and Surface Expression of GluN3A-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glutamate receptor GluR5 agonist (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid and the 8-methyl analogue: synthesis, molecular pharmacology, and biostructural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Selectivity profiling of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid across NMDA receptor subunits
A detailed comparison of the subunit selectivity of Ifenprodil, Ro 25-6981, and CP-101,606 for NMDA receptor subtypes, providing researchers, scientists, and drug development professionals with essential data for informed compound selection.
This guide offers an objective comparison of three prominent NMDA receptor antagonists with a known preference for the GluN2B subunit: Ifenprodil, Ro 25-6981, and CP-101,606. While the originally intended analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid could not be completed due to a lack of specific data in the public domain, this guide provides a robust framework for understanding and comparing the selectivity profiles of structurally related and well-characterized NMDA receptor modulators. The data presented herein is crucial for designing experiments and developing novel therapeutics targeting specific NMDA receptor populations.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of Ifenprodil, Ro 25-6981, and CP-101,606 across various NMDA receptor subunit combinations. The data clearly illustrates the marked selectivity of these compounds for GluN2B-containing receptors.
Table 1: Inhibitory Potency (IC50) of Selected Antagonists at NMDA Receptor Subunits
| Compound | GluN1/GluN2A (μM) | GluN1/GluN2B (μM) | Selectivity (GluN2A/GluN2B) | Reference |
| Ifenprodil | High (varied reports) | 0.156 | >200-fold | [1][2][3] |
| Ro 25-6981 | 52 | 0.009 | >5000-fold | [4] |
| CP-101,606 | - | 0.011 (glutamate-induced toxicity) | Highly Selective for GluN2B | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as agonist concentration and cell type used.
Table 2: Binding Affinity (Ki) of Ifenprodil for NMDA Receptor Subunits
| Receptor/Tissue | Parameter | Value (nM) | Reference |
| Rat Forebrain Membranes | Ki (high-affinity) | 0.003 (for [3H]MK-801 binding) | [4] |
| Rat Forebrain Membranes | Ki (low-affinity) | 149 (for [3H]MK-801 binding) | [4] |
Note: Data for Ro 25-6981 and CP-101,606 Ki values were not as readily available in the searched literature.
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays using cell membranes expressing specific NMDA receptor subunits.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through the NMDA receptor channel in response to agonist application, and how this flow is affected by an antagonist.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits. This allows for the expression of specific NMDA receptor subtypes on the oocyte membrane.
-
Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -40 mV).
-
Agonist and Antagonist Application: A solution containing the NMDA receptor agonists (glutamate and glycine) is perfused over the oocyte to elicit an inward current. Subsequently, the agonist solution containing various concentrations of the antagonist (e.g., Ifenprodil, Ro 25-6981) is applied.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration of the antagonist that causes a 50% reduction in the agonist-induced current (IC50). These values are then compared across different subunit combinations to determine selectivity.
Radioligand Binding Assays
This method quantifies the binding of a radiolabeled ligand to the NMDA receptor, which can be displaced by an unlabeled antagonist. This allows for the determination of the antagonist's binding affinity (Ki).
-
Membrane Preparation: Cell lines (e.g., HEK293) are transfected to express specific NMDA receptor subunits. The cell membranes containing these receptors are then isolated and prepared.
-
Incubation: The prepared membranes are incubated with a specific radioligand that binds to the NMDA receptor (e.g., [3H]MK-801, which binds within the ion channel). The incubation also includes varying concentrations of the unlabeled antagonist being tested.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled antagonist. This allows for the calculation of the IC50 value, which is the concentration of the antagonist that displaces 50% of the radioligand binding. The IC50 value can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Allosteric inhibition of a GluN2B-containing NMDA receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Amino-4-Phenylbutanoic Acid Analogs as Kynureninase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-amino-4-phenylbutanoic acid analogs as inhibitors of kynureninase, a key enzyme in the kynurenine pathway. Dysregulation of this pathway has been implicated in various neurological disorders, making kynureninase an attractive therapeutic target. This document summarizes quantitative inhibitory data, details experimental protocols for activity assessment, and visualizes the relevant biological pathway to aid in the rational design of novel and potent kynureninase inhibitors.
Comparative Inhibitory Potency of 2-Amino-4-Phenylbutanoic Acid Analogs
The inhibitory activity of 2-amino-4-phenylbutanoic acid analogs against kynureninase is significantly influenced by substitutions on the phenyl ring and modifications to the butanoic acid side chain. The following table summarizes the available quantitative data for key analogs.
| Compound Number | Analog Structure | Modification | Target Enzyme | Inhibitory Potency (Ki) |
| 1 | 2-amino-4-phenylbutanoic acid | Parent Compound | Kynureninase | - |
| 2 | 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | 3'-OH on phenyl ring, 4-OH on butanoic chain | Rat and Human Kynureninase | 100 nM[1] |
Key SAR Observations:
-
Hydroxylation: The introduction of a hydroxyl group at the 3'-position of the phenyl ring and at the 4-position of the butanoic acid chain, as seen in compound 2 , leads to a significant increase in inhibitory potency against both rat and human kynureninase, with a reported Ki of 100 nM.[1] This suggests that these hydroxyl groups may form crucial hydrogen bonding interactions within the active site of the enzyme.
-
Aromatic Substitution: Further exploration of various substituents on the phenyl ring is warranted to probe the electronic and steric requirements for optimal binding.
-
Side Chain Modification: Modifications to the length and functionality of the butanoic acid side chain could provide insights into the topology of the enzyme's active site.
Experimental Protocols
The determination of the inhibitory potency of 2-amino-4-phenylbutanoic acid analogs against kynureninase is typically performed using a continuous spectrophotometric or fluorometric assay.
Kynureninase Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 360 nm resulting from the enzymatic conversion of L-kynurenine to anthranilic acid.
Materials:
-
Recombinant human or rat kynureninase
-
L-kynurenine (substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 8.0)
-
Test compounds (2-amino-4-phenylbutanoic acid analogs)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare a stock solution of L-kynurenine in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a UV-transparent plate or cuvette, add the assay buffer, PLP, and the test compound at various concentrations.
-
Initiate the reaction by adding kynureninase to the mixture.
-
Immediately start monitoring the decrease in absorbance at 360 nm over time at a constant temperature (e.g., 37°C).
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
-
The inhibitory potency (IC50 or Ki) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.
Kynurenine Pathway and the Role of Kynureninase
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. Kynureninase is a critical enzyme in this pathway, catalyzing the hydrolytic cleavage of kynurenine into anthranilic acid and L-alanine. The pathway and the position of kynureninase are depicted in the diagram below.
Caption: The Kynurenine Pathway highlighting the role of Kynureninase.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of 2-amino-4-phenylbutanoic acid analogs as kynureninase inhibitors.
Caption: Workflow for SAR studies of kynureninase inhibitors.
References
A Comparative In Vitro Analysis of the Neuroprotective Effects of NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the neuroprotective efficacy of various N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is supported by experimental data from multiple studies, with detailed protocols and visual representations of key pathways and workflows to aid in experimental design and interpretation.
Introduction to NMDA Receptor-Mediated Excitotoxicity
Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity.[1][2][3] This process is a key pathological mechanism in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[4][5] NMDA receptor antagonists, by blocking this excessive activation, represent a promising therapeutic strategy for mitigating neuronal damage in these conditions.[3][5][6] This guide focuses on the in vitro comparison of several prominent NMDA receptor antagonists: MK-801 (Dizocilpine), Memantine, and Ketamine.
Overview of Compared NMDA Receptor Antagonists
-
MK-801 (Dizocilpine): A potent, non-competitive, and irreversible open-channel blocker of the NMDA receptor.[6][7] Its high affinity and slow off-rate make it a powerful tool for in vitro studies of excitotoxicity.[7] However, its clinical use has been limited by severe side effects.[5]
-
Memantine: A moderate-affinity, non-competitive, and voltage-dependent open-channel blocker.[7][8][9] Its rapid, voltage-dependent unblocking kinetics are thought to preserve normal synaptic function while selectively targeting pathological, sustained NMDA receptor activation.[7] It is clinically approved for the treatment of moderate-to-severe Alzheimer's disease.[5][10]
-
Ketamine: A non-competitive NMDA receptor antagonist that also interacts with other receptor systems.[8][11] It is used clinically as an anesthetic and has shown rapid-acting antidepressant effects.[5][11] Its neuroprotective properties are also under investigation.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes quantitative data from various in vitro studies, comparing the neuroprotective efficacy of different NMDA receptor antagonists. The data highlights the concentrations at which these compounds show protective effects against NMDA-induced excitotoxicity.
| Antagonist | Cell Model | Neurotoxic Insult | Assay | Effective Concentration / IC50 | Outcome | Reference |
| MK-801 | Rat Cortical Neurons | 300 µM NMDA | MTT & LDH | IC50: 0.07-0.11 µM | Dose-dependent prevention of NMDA toxicity. | [9] |
| MK-801 | Rat Cortical Neurons | 20 µM Glutamate | Cell Viability | 10 µM | Significantly reduced glutamate-induced cell death. | [12] |
| MK-801 | Rat Cortical Neurons | NMDA/Glycine | LDH Release | 10 µM | Pre-incubation prevented NMDA-induced LDH release. | [13] |
| Memantine | Rat Cortical Neurons | 300 µM NMDA | MTT & LDH | IC50: 0.1-5 µM | Dose-dependent prevention of NMDA toxicity. | [9] |
| Memantine | Cultured Rat Hippocampal Neurons | 10 µM NMDA | Cell Viability | 50 µM | Increased living neurons by 43.5% compared to NMDA alone. | [14] |
| Ketamine | Spinal Dorsal Horn Neurons (in vivo model with in vitro relevance) | Nerve Injury | Electrophysiology | 1-10 mg/kg | Greater reduction of post-discharge and evoked responses in nerve-injured rats. | [15] |
| Ifenprodil (NR2B selective) | Rat Cortical Neurons | 300 µM NMDA | MTT & LDH | IC50: 0.1-0.13 µM | Dose-dependent neuroprotection, highlighting the role of NR2B subunits. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in NMDA receptor-mediated excitotoxicity and the experimental procedures used to study neuroprotection, the following diagrams are provided.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.
Caption: General Experimental Workflow for In Vitro Neuroprotection Assays.
Detailed Experimental Protocols
Below are representative protocols for key experiments cited in the literature for assessing the neuroprotective effects of NMDA receptor antagonists.
Primary Cortical Neuron Culture
-
Plating: Dissociated cortical cells are plated on poly-D-lysine-coated 96-well plates or coverslips.
-
Medium: Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.[13][16]
-
Maintenance: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 12-14 days in vitro (DIV) to allow for mature expression of NMDA receptors.[13]
NMDA-Induced Excitotoxicity Assay
-
Procedure:
-
On DIV 12-14, the culture medium is replaced with a pre-warmed HEPES-buffered salt solution (HBSS).[13]
-
Cells are pre-incubated with various concentrations of the NMDA receptor antagonist (e.g., MK-801, memantine) or vehicle (DMSO) for 15-30 minutes.[13]
-
Excitotoxicity is induced by adding a solution of NMDA (e.g., 100-300 µM) and a co-agonist like glycine (e.g., 10 µM) for a defined period (e.g., 20-30 minutes).[13][17][18]
-
The NMDA-containing solution is removed, and the cells are washed with HBSS.
-
The original conditioned medium or fresh culture medium is returned to the wells, and the cells are incubated for a further 24 hours.[13]
-
Assessment of Neuronal Viability and Death
-
Lactate Dehydrogenase (LDH) Assay:
-
Principle: Measures the activity of LDH released from damaged cells into the culture medium, which is proportional to the number of dead cells.[16][17]
-
Procedure: A sample of the supernatant from each well is collected and mixed with the LDH assay reagent. The absorbance is measured spectrophotometrically (e.g., at 490 nm).[13] A "maximum LDH release" control is typically included by lysing a set of untreated wells.[13]
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product.[16]
-
Procedure: The culture medium is replaced with a solution containing MTT. After an incubation period, the formazan crystals are solubilized, and the absorbance is measured.[16]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:
-
Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl termini in the DNA breaks.[19]
-
Procedure: Fixed cells are permeabilized and incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. The labeled nuclei are then visualized by fluorescence microscopy.
-
-
Caspase-3 Activity Assay:
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[20][21]
-
Procedure: Cell lysates are incubated with a fluorogenic caspase-3 substrate (e.g., DEVD-AFC). The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer.[2]
-
Conclusion
The in vitro evidence strongly supports the neuroprotective effects of NMDA receptor antagonists against excitotoxic insults. MK-801 demonstrates high potency, making it a valuable research tool. Memantine shows efficacy at clinically relevant concentrations and possesses a pharmacological profile that may offer a better therapeutic window by preserving physiological NMDA receptor function. The choice of antagonist and its optimal concentration for in vitro studies will depend on the specific experimental goals, such as elucidating molecular mechanisms or screening for novel neuroprotective compounds. The protocols and data presented in this guide provide a solid foundation for designing and interpreting such experiments.
References
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis-Inducing Factor Substitutes for Caspase Executioners in NMDA-Triggered Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient NMDA Receptor Inactivation Provides Long-Term Protection to Cultured Cortical Neurons from a Variety of Death Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro effects of (+)MK-801 (dizocilpine) and memantine on β-amyloid peptides linked to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 15. Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jneurosci.org [jneurosci.org]
- 18. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-Methyl-D-aspartate receptor blockade induces neuronal apoptosis in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of findings using different experimental models for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid , also known as L-Homotyrosine , is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, drug development, and chemical biology. Unlike its proteinogenic analogue, L-tyrosine, L-Homotyrosine possesses an additional methylene group in its side chain. This structural modification provides unique steric and conformational properties, making it a valuable building block for the synthesis of novel peptides, bioconjugates, and fluorescent probes. While direct comparative studies on the intrinsic biological activity of L-Homotyrosine across different experimental models are limited in publicly available literature, this guide provides a comprehensive overview of its synthesis, applications, and the experimental methodologies used to evaluate its utility in various research contexts.
Data Presentation: Physicochemical and Application-Based Data
The primary application of L-Homotyrosine is as a synthetic intermediate. Its purity and successful incorporation into target molecules are critical for the reliable interpretation of downstream biological assays. The following tables summarize key data related to its analysis and its use in modifying peptides.
Table 1: Comparative Analysis of Purity Assessment Methods for L-Homotyrosine
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Nuclear Magnetic Resonance (NMR) |
| Purpose | Determination of chemical purity | Assessment of enantiomeric purity (L- vs. D-enantiomer) | Structural confirmation and identification of impurities |
| Typical Column | C18 reversed-phase | Chiral stationary phase (e.g., cellulose or amylose derivatives) | Not applicable |
| Mobile Phase | Acetonitrile/water gradient with 0.1% TFA | Isocratic mixture of hexane and ethanol with a chiral selector | Deuterated solvent (e.g., D₂O, DMSO-d₆) |
| Detection | UV detector (typically at 280 nm) | UV detector | Not applicable |
| Key Information Provided | Percentage of the main compound peak area relative to total peak areas. | Enantiomeric excess (e.e.) or percentage of each enantiomer. | Chemical shifts, coupling constants, and integration of protons to confirm the molecular structure. |
| Common Impurities Detected | Starting materials, reaction by-products, residual solvents. | D-Homotyrosine. | Structural isomers, residual protecting groups. |
Table 2: Impact of L-Homotyrosine Incorporation on Peptide Properties (Hypothetical Data)
| Peptide | Sequence | Molecular Weight (Da) | Hydrophobicity (Relative Retention Time) | Receptor Binding Affinity (Ki, nM) |
| Native Peptide | Tyr-Gly-Gly-Phe-Leu | 555.6 | 1.0 | 10 |
| L-Homotyrosine Modified Peptide | hTyr-Gly-Gly-Phe-Leu | 569.6 | 1.2 | 8 |
Note: This table presents hypothetical data to illustrate the potential impact of substituting L-tyrosine with L-Homotyrosine on the physicochemical and biological properties of a peptide. Actual data will vary depending on the specific peptide sequence and the biological target.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of L-Homotyrosine. Below are representative protocols for its chemical synthesis and its incorporation into peptides for biological evaluation.
Asymmetric Strecker Synthesis of L-Homotyrosine
This chemical synthesis route allows for the stereoselective production of L-Homotyrosine.
-
Synthesis of the Aldehyde Precursor: 3-(4-Hydroxyphenyl)propanal is synthesized from 4-hydroxyphenylacetic acid through esterification followed by reduction and oxidation.
-
Asymmetric Strecker Reaction: The aldehyde precursor is reacted with a chiral amine (e.g., (R)-phenylglycinol) and a cyanide source (e.g., KCN) to form a chiral aminonitrile.
-
Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield L-Homotyrosine.
-
Purification: The final product is purified by recrystallization or ion-exchange chromatography.
Solid-Phase Peptide Synthesis (SPPS) Incorporating L-Homotyrosine
This method is used to create peptides containing L-Homotyrosine at specific positions.
-
Resin Preparation: A suitable solid support (e.g., Wang resin) is functionalized with the first amino acid.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: Fmoc-L-Homotyrosine is activated with a coupling reagent (e.g., HBTU) and coupled to the free amine on the growing peptide chain.
-
Repetitive Cycles: Steps 2 and 3 are repeated with subsequent amino acids to elongate the peptide.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Purification: The crude peptide is purified by preparative RP-HPLC.
Mandatory Visualization
The following diagrams illustrate the key workflows for the synthesis and application of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Caption: Workflow for the Asymmetric Strecker Synthesis of L-Homotyrosine.
Caption: Workflow for Solid-Phase Peptide Synthesis with L-Homotyrosine.
Caption: Application of L-Homotyrosine in Bioconjugation.
Conclusion
A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of a key unnatural amino acid, comparing the efficacy and methodology of enzymatic and chemical approaches.
The synthesis of enantiomerically pure unnatural amino acids is a cornerstone of modern pharmaceutical development and chemical biology. Among these, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, a valuable chiral building block, presents unique synthetic challenges. This guide provides a comprehensive head-to-head comparison of enzymatic and chemical strategies for its synthesis, supported by representative experimental data and detailed protocols.
Data Presentation: A Quantitative Look at Two Synthetic Routes
The following table summarizes the key performance indicators for both the enzymatic and a representative chemical synthesis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. The data for the enzymatic route is adapted from a highly analogous biotransformation, while the chemical synthesis data represents a typical asymmetric approach.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Asymmetric Strecker) |
| Yield | High (e.g., >95%) | Moderate to High (e.g., 70-85%) |
| Purity | High | High, requires purification |
| Enantiomeric Excess (e.e.) | Excellent (>99%) | Good to Excellent (>95%) |
| Reaction Time | 12-24 hours | 24-48 hours (multi-step) |
| Reaction Temperature | Mild (e.g., 30-40°C) | Broad range (-78°C to reflux) |
| Pressure | Atmospheric | Atmospheric |
| Catalyst | Biocatalyst (e.g., Transaminase) | Chiral Catalyst/Auxiliary |
| Solvent | Aqueous buffer | Organic solvents (e.g., Methanol, Dichloromethane) |
| Starting Materials | 2-Keto-4-(4-hydroxyphenyl)butanoic acid, Amino donor | 4-Hydroxyphenylacetaldehyde, Cyanide source, Ammonia, Chiral auxiliary |
| Byproducts | Minimal, biodegradable | Stoichiometric inorganic and organic waste |
| Environmental Impact | Generally lower, "greener" process | Higher, use of toxic reagents and solvents |
Experimental Protocols: A Step-by-Step Guide
Enzymatic Synthesis Protocol
This protocol is based on a transaminase-catalyzed asymmetric amination of a keto-acid precursor.
Materials:
-
2-Keto-4-(4-hydroxyphenyl)butanoic acid
-
Recombinant transaminase
-
Isopropylamine (or other suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
Centrifuge
-
pH meter
-
Lyophilizer
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve 2-Keto-4-(4-hydroxyphenyl)butanoic acid (1 equivalent) in potassium phosphate buffer.
-
Cofactor and Amino Donor Addition: Add pyridoxal-5'-phosphate (PLP) (0.1 mol%) and isopropylamine (1.5 equivalents).
-
Enzyme Addition: Introduce the recombinant transaminase enzyme to the reaction mixture.
-
Incubation: Maintain the reaction at 35°C with gentle agitation for 24 hours. Monitor the reaction progress using HPLC.
-
Enzyme Removal: After the reaction is complete, centrifuge the mixture to pellet the enzyme.
-
Product Isolation: Adjust the pH of the supernatant to the isoelectric point of the amino acid to induce precipitation.
-
Purification: Collect the precipitate by filtration, wash with cold water, and lyophilize to obtain the pure (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Chemical Synthesis Protocol (Asymmetric Strecker Reaction)
This protocol outlines a representative asymmetric Strecker synthesis using a chiral auxiliary.
Materials:
-
4-Hydroxyphenylacetaldehyde
-
(R)-Phenylglycinol (chiral auxiliary)
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: Dissolve 4-Hydroxyphenylacetaldehyde (1 equivalent) and (R)-Phenylglycinol (1 equivalent) in methanol. Stir the mixture at room temperature for 2 hours to form the chiral imine.
-
Cyanation: Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Hydrolysis: Quench the reaction with aqueous sodium bicarbonate and extract the aminonitrile into dichloromethane. Concentrate the organic phase and hydrolyze the nitrile group by refluxing in 6M HCl for 12 hours.
-
Auxiliary Removal and Purification: After hydrolysis, neutralize the mixture and remove the chiral auxiliary by extraction. The crude amino acid is then purified by silica gel column chromatography to yield (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Mandatory Visualization: Reaction Workflows
The following diagrams illustrate the experimental workflows for the enzymatic and chemical synthesis routes.
Determining Enaniomeric Excess: A Comparative Guide for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid Analysis
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative analysis of polarimetry and other common analytical techniques for determining the enantiomeric excess (ee) of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Comparison of Analytical Methods
The determination of enantiomeric excess is a critical step in the synthesis and quality control of chiral compounds. While polarimetry offers a traditional and straightforward approach, modern chromatographic and spectroscopic methods often provide higher accuracy and sensitivity.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The magnitude and direction of rotation are proportional to the concentration of the enantiomers.[1] | - Non-destructive.[1]- Relatively inexpensive instrumentation.- Simple and rapid measurement.[1] | - Requires a known specific rotation of the pure enantiomer.- Less sensitive and accurate compared to chromatographic methods.- Susceptible to impurities that are optically active.[2] | Milligram to gram quantities, depending on the specific rotation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers on a chiral stationary phase (CSP) based on their differential interactions, allowing for individual quantification.[3][4] | - High accuracy and precision.- High sensitivity, suitable for trace analysis.- Can separate enantiomers of multiple compounds in a single run.[5] | - Requires method development for specific compounds.- Higher cost of instrumentation and chiral columns.- Can be time-consuming. | Microgram to milligram quantities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Column | Separates volatile chiral derivatives on a chiral stationary phase followed by mass spectrometric detection.[3] | - Excellent separation efficiency.- High sensitivity and selectivity from MS detection. | - Requires derivatization to increase volatility, which can introduce errors.- Not suitable for non-volatile or thermally labile compounds.[4] | Microgram quantities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers, allowing for their quantification.[6] | - Provides structural information in addition to enantiomeric excess.- Non-destructive.- Can be performed directly in an NMR tube. | - Lower sensitivity compared to chromatographic methods.- May require specialized and expensive chiral auxiliaries.- Complex spectral analysis may be necessary. | Milligram quantities. |
Experimental Protocols
Determination of Enantiomeric Excess by Polarimetry
This protocol outlines the procedure for determining the enantiomeric excess of a sample of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Materials:
-
Polarimeter
-
Volumetric flask (10 mL)
-
Analytical balance
-
Sample of 2-Amino-4-(4-hydroxyphenyl)butanoic acid with unknown enantiomeric excess
-
Solvent (e.g., water, ethanol, or as specified for the known specific rotation value)
-
Polarimeter cell (1 dm)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 2-Amino-4-(4-hydroxyphenyl)butanoic acid sample and dissolve it in the appropriate solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α_obs).
-
Calculation of Specific Rotation: Calculate the specific rotation ([α]) of the sample using the following formula: [α] = α_obs / (c × l) where:
-
α_obs is the observed rotation in degrees.
-
c is the concentration of the sample in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the formula: % ee = ([α]_sample / [α]_pure) × 100 where:
-
[α]_sample is the specific rotation of the sample.
-
[α]_pure is the specific rotation of the pure (S)-enantiomer.
-
Note: The specific rotation of pure (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a critical value that must be obtained from literature or determined experimentally.
Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general procedure for the analysis of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid using chiral HPLC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column)[4]
-
Mobile phase (e.g., a mixture of methanol, water, and a small amount of acid or base to optimize separation)
-
Sample of 2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
Reference standards for both (R) and (S) enantiomers (if available)
Procedure:
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase.
-
Injection: Inject a known volume of the sample solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram, which will show two separate peaks corresponding to the (R) and (S) enantiomers.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100 where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for polarimetry and the logical relationship for calculating enantiomeric excess.
Caption: Experimental workflow for determining enantiomeric excess using polarimetry.
Caption: Logical relationship for the calculation of enantiomeric excess from polarimetry data.
References
- 1. (2S,4R)-2-Amino-4-hydroxypentanoic acid | C5H11NO3 | CID 14021587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Amino-3-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 151436007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid | C10H13NO4 | CID 9794338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine - Wikipedia [en.wikipedia.org]
In Vitro vs. In Vivo Pharmacological Activity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of published data on the in vitro and in vivo pharmacological activity of the specific compound (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. Despite extensive searches for experimental data, no studies detailing its biological effects, mechanism of action, or providing a basis for a comparative analysis of its activity inside and outside a living organism could be located.
This guide, therefore, cannot provide a direct comparison of the in vitro and in vivo pharmacological activity of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid as requested. The absence of primary research on this molecule prevents the creation of data tables, experimental protocols, and signaling pathway diagrams as outlined in the core requirements.
Scope of Available Research on Structurally Related Compounds
While data on the target compound is unavailable, research has been conducted on structurally similar molecules. It is crucial to note that minor changes in chemical structure can lead to significant differences in pharmacological activity. The findings for these related compounds should not be extrapolated to (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.
Research on related compounds includes:
-
Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid: Studies on these compounds have explored their potential as anticancer and antioxidant agents. The linkage of the aminopropanoic acid moiety is at a different position on the hydroxyphenyl ring compared to the requested compound.
-
4-(4-hydroxyphenyl)butan-2-one: This compound, also known as raspberry ketone, has been investigated for its potential effects on metabolism. It is a ketone and lacks the amino acid functional group of the requested molecule.
-
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: This isomer, with the hydroxyl group at the meta-position of the phenyl ring, has been synthesized and evaluated as an inhibitor of kynureninase, an enzyme involved in tryptophan metabolism.
The distinct pharmacological profiles of these related but different molecules underscore the importance of specific experimental data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid to understand its unique biological properties.
Future Directions
The lack of data on (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid highlights a gap in the current scientific knowledge. Future research would be necessary to elucidate its pharmacological profile. Such research would typically involve the following stages:
In Vitro Studies:
-
Target Identification: Determining the specific proteins, enzymes, or receptors that the compound interacts with.
-
Binding Assays: Quantifying the affinity of the compound for its biological target (e.g., Ki, Kd).
-
Functional Assays: Measuring the biological effect of the compound on its target in a controlled cellular or acellular environment (e.g., IC50, EC50).
-
Cell-Based Assays: Evaluating the compound's effect on cellular processes such as proliferation, apoptosis, or signaling pathways in cultured cells.
In Vivo Studies:
-
Pharmacokinetic Analysis: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.
-
Efficacy Studies: Evaluating the therapeutic effect of the compound in animal models of disease.
-
Toxicology Studies: Assessing the safety profile of the compound and determining any potential adverse effects.
A logical workflow for investigating a novel compound like (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is depicted below.
General workflow for pharmacological characterization.
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, based on standard laboratory safety protocols for similar chemical compounds.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or Goggles, Face shield | Safety glasses are the minimum requirement.[1] Goggles are required for protection against liquid splashes and chemical vapors.[1] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are generally suitable for incidental contact.[1] They should be removed immediately after contact with the chemical, and hands should be washed before putting on new gloves.[1] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect against splashes and splatters on exposed skin.[2] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if ventilation is inadequate or if dusts are generated.[3][4] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3] |
| Footwear | Closed-toe shoes | Closed-toe shoes are required to be worn in the laboratory at all times.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing risks associated with handling (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide.
1. Preparation and Hazard Assessment:
-
Before handling, review the Safety Data Sheet (SDS) for the most current safety information.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3][5]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Weighing and Transfer:
-
Handle the solid material carefully to minimize dust generation.
-
Use appropriate tools (e.g., spatula, weigh paper) for transferring the chemical.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
4. During Operation:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.[6]
5. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal company.
-
Consult local, state, and federal regulations for specific disposal requirements.[5]
-
Do not allow the product to enter drains, other waterways, or the soil.[5]
3. Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as chemical waste.
-
Dispose of the cleaned container in accordance with institutional and regulatory guidelines.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Chemical Compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 3. fishersci.com [fishersci.com]
- 4. agilent.com [agilent.com]
- 5. aksci.com [aksci.com]
- 6. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
